molecular formula C24H29NO3 B161189 SRI 6409-94 CAS No. 127697-58-9

SRI 6409-94

Katalognummer: B161189
CAS-Nummer: 127697-58-9
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: BACPJFZYTZYCNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SRI 6409-94 is a useful research compound. Its molecular formula is C24H29NO3 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

127697-58-9

Molekularformel

C24H29NO3

Molekulargewicht

379.5 g/mol

IUPAC-Name

ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C24H29NO3/c1-6-28-22(27)16-7-10-18(11-8-16)25-21(26)17-9-12-19-20(15-17)24(4,5)14-13-23(19,2)3/h7-12,15H,6,13-14H2,1-5H3,(H,25,26)

InChI-Schlüssel

BACPJFZYTZYCNF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Andere CAS-Nummern

127697-58-9

Herkunft des Produkts

United States

Foundational & Exploratory

The Arotinoid SRI 6409-94: A Technical Guide to its Mechanism of Action as a Potent Retinoid Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI 6409-94 is a synthetic retinoid, identified as an analogue of Ro 13-6298. Its mechanism of action is rooted in its function as a potent agonist of retinoic acid receptors (RARs). Structurally, this compound is an ethyl ester, which serves as a prodrug, undergoing in vivo hydrolysis to its biologically active free carboxylic acid form, analogous to Ro 13-7410, also known as TTNPB. This active metabolite exhibits high-affinity binding to RARs, initiating a cascade of genomic events that regulate gene transcription. This document provides an in-depth technical overview of the mechanism of action of this compound, including quantitative binding data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Introduction to this compound and the Arotinoid Class

This compound belongs to the arotinoid class of synthetic retinoids, which are characterized by their polyaromatic structure. This structural feature confers high potency and receptor selectivity. As an analogue of Ro 13-6298, this compound is presumed to share a similar pharmacological profile. The primary mechanism of action for retinoids involves the activation of two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). This compound, through its active metabolite, primarily targets the RARs.

The Core Mechanism: Activation of Retinoic Acid Receptors

The biological effects of this compound are mediated through the binding and activation of retinoic acid receptors (RARs) by its active metabolite. This process can be broken down into the following key steps:

  • Prodrug Conversion: this compound, an ethyl ester, is hydrolyzed in the body to its active carboxylic acid form. This conversion is a critical step for its biological activity.

  • Receptor Binding: The active metabolite of this compound binds with high affinity to the ligand-binding domain of RARs (subtypes α, β, and γ).

  • Heterodimerization: Upon ligand binding, the RAR undergoes a conformational change and forms a heterodimer with a retinoid X receptor (RXR).

  • DNA Binding: This RAR-RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: The binding of the heterodimer to RAREs recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription. This results in the altered expression of proteins involved in various cellular processes, including cell differentiation, proliferation, and apoptosis.

dot

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI_6409_94_prodrug This compound (Prodrug) Hydrolysis Esterase Hydrolysis SRI_6409_94_prodrug->Hydrolysis Uptake SRI_6409_94_active Active Metabolite (TTNPB analogue) CRABP CRABP SRI_6409_94_active->CRABP Binding & Transport RAR RAR SRI_6409_94_active->RAR Binding Hydrolysis->SRI_6409_94_active CRABP->RAR Nuclear Translocation RAR_RXR_complex RAR-RXR Heterodimer RAR->RAR_RXR_complex RXR RXR RXR->RAR_RXR_complex RARE RARE (DNA) RAR_RXR_complex->RARE Binding Transcription Gene Transcription Modulation RARE->Transcription Cellular_Response Cellular Response (Differentiation, Proliferation, Apoptosis) Transcription->Cellular_Response

Caption: Signaling pathway of this compound.

Quantitative Data: Binding Affinities

The biological potency of this compound's active metabolite (referred to as TTNPB for its analogue Ro 13-7410) is reflected in its high binding affinity for RAR subtypes. The following tables summarize the key quantitative data from competitive binding assays.

Receptor Subtype (Human) IC50 (nM) [1][2][3]
RARα5.1
RARβ4.5
RARγ9.3
Receptor Subtype (Mouse) IC50 (nM) [2][4][5]Kd (nM) [4]
RARα3.82.5
RARβ4.02.7
RARγ4.51.8
Binding Protein IC50 (nM) [1]
CRABP I1800

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Experimental Protocols

RAR Competitive Binding Assay

This assay determines the affinity of a compound for retinoic acid receptors by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Receptor Preparation: Nucleosol fractions containing specific human or mouse RAR subtypes (α, β, or γ) are prepared from COS-1 cells transfected with cDNAs encoding the respective receptors.

  • Incubation: Varying concentrations of the unlabeled test compound (active metabolite of this compound) are incubated with the prepared nucleosol.

  • Radioligand Addition: A fixed concentration of a radiolabeled RAR ligand, such as [3H]tRA (all-trans-retinoic acid), is added to the incubation mixture.[1][5]

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated using a method such as hydroxylapatite adsorption or size-exclusion chromatography.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of radioligand binding against the concentration of the test compound.

dot

RAR_Binding_Assay Receptor_Prep RAR Preparation (Transfected COS-1 cells) Incubation Incubation with Test Compound Receptor_Prep->Incubation Radioligand_Add Add [3H]tRA Incubation->Radioligand_Add Equilibration Equilibration Radioligand_Add->Equilibration Separation Separation of Bound/Free Ligand Equilibration->Separation Quantification Scintillation Counting Separation->Quantification Analysis IC50 Calculation Quantification->Analysis RAR_Transactivation_Assay Cell_Culture Cell Culture (e.g., JEG-3) Transfection Co-transfection: - RAR Expression Vector - RARE-Luciferase Reporter Cell_Culture->Transfection Compound_Treatment Treatment with Test Compound Transfection->Compound_Treatment Incubation Incubation (24-72h) Compound_Treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Luciferase_Assay Luciferase Assay Cell_Lysis->Luciferase_Assay Data_Analysis EC50 Calculation Luciferase_Assay->Data_Analysis

References

SRI 6409-94 as a Ro 13-6298 Analogue: A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of SRI 6409-94, a structural analogue of the potent retinoid, Ro 13-6298 (Arotinoid). While Ro 13-6298 is recognized for its high affinity as an agonist for retinoic acid receptors (RARs) and its therapeutic potential in dermatological and oncological applications, this compound is primarily characterized by its potent teratogenic effects. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the pertinent biological pathways to facilitate a comprehensive understanding of the structure-activity relationship between these two compounds. The information presented is intended to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and medicinal chemistry.

Introduction

Retinoids, a class of compounds derived from vitamin A, play crucial roles in various physiological processes, including cell growth, differentiation, and apoptosis. Their therapeutic applications are well-established, particularly in dermatology and oncology. Ro 13-6298, also known as Arotinoid, is a third-generation synthetic retinoid characterized by its high potency and affinity for retinoic acid receptors (RARs). Its analogue, this compound, shares a similar chemical scaffold but exhibits pronounced teratogenicity, making it a valuable tool for studying the mechanisms of retinoid-induced developmental toxicity.[1][2] This guide explores the relationship between this compound and Ro 13-6298, focusing on their comparative biological activities and the experimental methodologies used for their characterization.

Chemical Structures and Properties

A clear understanding of the chemical structures of this compound and Ro 13-6298 is fundamental to appreciating their structure-activity relationship.

CompoundChemical NameMolecular FormulaMolecular WeightKey Structural Features
This compound N-(4-Carbethoxyphenyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamideC24H29NO3379.49 g/mol Features a central tetrahydronaphthalene core with a carboxamide linkage to a carbethoxyphenyl group.
Ro 13-6298 Ethyl 4-[(E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoateC26H32O2376.53 g/mol Contains a tetrahydronaphthalene ring connected to a benzoate (B1203000) group via a propenyl linker.

Comparative Biological Activity

The primary distinction in the biological activity of this compound and Ro 13-6298 lies in their potency and primary characterized effects. Ro 13-6298 is a potent therapeutic agent, while this compound is a powerful teratogen.

ParameterRo 13-6298 (Arotinoid)This compoundReference
Primary Activity Potent Retinoic Acid Receptor (RAR) AgonistPotent Teratogen[3][4][5]
Antipapilloma Activity (ED50) 0.05 mg/kgData not available[3][4][5]
Teratogenic Activity Teratogenic potential exists as a class effect of retinoids.Characterized as a potent teratogenic analogue.[1][2]

Signaling Pathways

Both this compound and Ro 13-6298 are believed to exert their effects primarily through the retinoic acid signaling pathway. This pathway is crucial for embryonic development, and its disruption is a key mechanism of retinoid-induced teratogenicity.

Retinoic Acid Receptor (RAR) Signaling Pathway

Retinoids like Ro 13-6298 act as ligands for nuclear retinoic acid receptors (RARs). Upon binding, the RAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to retinoic acid response elements (RAREs) on the DNA, leading to the transcription of target genes that regulate cellular processes.

Retinoic Acid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid (e.g., Ro 13-6298) CRABP Cellular Retinoic Acid Binding Protein (CRABP) Retinoid->CRABP Binding RAR Retinoic Acid Receptor (RAR) CRABP->RAR Transport to Nucleus RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR Heterodimerization with RXR Retinoid X Receptor (RXR) RXR->RAR_RXR RARE Retinoic Acid Response Element (RARE) on DNA RAR_RXR->RARE Binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation Biological_Response Biological Response (Cell Differentiation, Growth, etc.) Gene_Transcription->Biological_Response Teratogenic Mechanism Teratogen Teratogenic Retinoid (e.g., this compound) Embryonic_Tissues Developing Embryonic Tissues Teratogen->Embryonic_Tissues Exposure during critical window RAR_Activation Aberrant RAR Activation/Repression Embryonic_Tissues->RAR_Activation Interaction with RARs Gene_Expression Altered Gene Expression RAR_Activation->Gene_Expression Developmental_Processes Disruption of Normal Developmental Processes (e.g., Patterning, Morphogenesis) Gene_Expression->Developmental_Processes Malformations Congenital Malformations Developmental_Processes->Malformations RAR Competitive Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant RAR - [3H]Retinoic Acid - Test Compounds Start->Prepare_Reagents Incubation Incubate RAR, [3H]RA, and Test Compound Prepare_Reagents->Incubation Filtration Separate Bound and Free Ligand (Filtration) Incubation->Filtration Measurement Measure Radioactivity (Scintillation Counting) Filtration->Measurement Analysis Data Analysis: - Calculate IC50 - Determine Ki Measurement->Analysis End End Analysis->End Hamster Teratogenicity Assay Workflow Start Start Animal_Prep Timed-Pregnant Syrian Golden Hamsters Start->Animal_Prep Dosing Administer Test Compound (e.g., this compound) on Gestation Day 8 Animal_Prep->Dosing Monitoring Monitor for Maternal Toxicity Dosing->Monitoring Fetal_Exam Examine Fetuses (External, Visceral, Skeletal) Monitoring->Fetal_Exam Data_Collection Record Malformations, Viability, and Resorptions Fetal_Exam->Data_Collection Analysis Data Analysis: Determine Teratogenic Dose-Response (ED50) Data_Collection->Analysis End End Analysis->End

References

In Vivo Teratogenic Profile of SRI 6409-94: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SRI 6409-94, a synthetic retinoid analogue of Ro 13-6298, has been identified as a potent teratogen in in vivo animal models. This technical guide synthesizes the available data on the teratogenic effects of this compound, with a focus on quantitative outcomes, experimental methodologies, and the underlying molecular pathways. This compound serves as a critical molecular tool for investigating the influence of the three-dimensional structure of retinoids on their teratogenic potential.[1]

Quantitative Analysis of Teratogenic Effects

The primary in vivo data for the teratogenic effects of this compound originates from studies conducted on Syrian golden hamsters. Administration of this compound during critical periods of gestation resulted in a dose-dependent increase in fetal malformations, demonstrating its significant teratogenic activity.

Dose (mg/kg)Route of AdministrationGestational Day of AdministrationKey Teratogenic OutcomesReference
Data Not AvailableOralEarly Primitive Streak StageDose-dependent increase in deformed offspring, reductions in mean fetal body weight, and decreased number of ossified skeletal districts.Willhite et al., 1990

Note: While the pivotal study by Willhite et al. (1990) established a dose-dependent teratogenic effect, the specific quantitative data on dosage and corresponding malformation rates are not available in the public domain. The table reflects the qualitative findings of this key research.

Experimental Protocols

The following is a detailed description of the experimental methodology utilized in the key in vivo study assessing the teratogenicity of this compound.

Animal Model:

  • Species: Syrian golden hamster (Mesocricetus auratus)

  • Rationale: The hamster is a well-established model in teratogenicity studies, particularly for retinoids, due to its sensitivity and the well-characterized developmental timeline.

Dosing and Administration:

  • Compound: this compound

  • Route of Administration: Oral gavage

  • Vehicle: Information not specified in available abstracts.

  • Timing of Administration: A single dose administered during the early primitive streak stage of gestation. This is a critical period of organogenesis, making the embryo highly susceptible to teratogens.

Endpoint Evaluation:

  • Fetal Examination: Fetuses were collected and examined for external, visceral, and skeletal malformations.

  • Quantitative Assessments:

    • Mean fetal body weight

    • Number of ossified skeletal districts

Visualization of Experimental Workflow

The following diagram illustrates the general workflow of the in vivo teratogenicity study of this compound.

G cluster_0 Animal Preparation cluster_1 Dosing cluster_2 Observation and Data Collection cluster_3 Data Analysis Animal Acclimation Animal Acclimation Mating Mating Animal Acclimation->Mating Dose Preparation Dose Preparation Mating->Dose Preparation Gestation Day X Oral Administration Oral Administration Dose Preparation->Oral Administration Maternal Monitoring Maternal Monitoring Oral Administration->Maternal Monitoring Fetal Collection Fetal Collection Maternal Monitoring->Fetal Collection External Examination External Examination Fetal Collection->External Examination Visceral Examination Visceral Examination External Examination->Visceral Examination Skeletal Examination Skeletal Examination Visceral Examination->Skeletal Examination Data Compilation Data Compilation Skeletal Examination->Data Compilation Statistical Analysis Statistical Analysis Data Compilation->Statistical Analysis

In vivo teratogenicity study workflow for this compound.

Signaling Pathways in Retinoid Teratogenesis

The teratogenic effects of retinoids, including this compound, are primarily mediated through the disruption of normal retinoic acid (RA) signaling pathways, which are crucial for embryonic development.[2][3][4][5][6]

Key Components of the Retinoic Acid Signaling Pathway:

  • Retinoic Acid Receptors (RARs): These are nuclear receptors that bind to retinoic acid. There are three subtypes: RARα, RARβ, and RARγ.

  • Retinoid X Receptors (RXRs): These are another class of nuclear receptors that form heterodimers with RARs.

  • Retinoic Acid Response Elements (RAREs): These are specific DNA sequences in the promoter regions of target genes to which the RAR-RXR heterodimer binds.

Mechanism of Action:

  • Ligand Binding: In its active form, all-trans-retinoic acid (or a teratogenic analogue like this compound) enters the nucleus and binds to the RAR of an RAR-RXR heterodimer.

  • Conformational Change: This binding induces a conformational change in the receptor complex.

  • Gene Transcription: The activated complex then binds to RAREs on the DNA, leading to the recruitment of co-activators and the initiation or repression of target gene transcription.

Disruption by Teratogenic Retinoids:

Exogenous administration of potent retinoids like this compound leads to an overstimulation of this pathway, causing inappropriate activation or repression of genes that control cell proliferation, differentiation, and apoptosis. This disruption of tightly regulated gene expression during embryogenesis results in the observed teratogenic effects.

The following diagram illustrates the simplified retinoic acid signaling pathway.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Nuclear Signaling cluster_2 Developmental Outcomes Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Retinoic Acid Retinoic Acid Retinaldehyde->Retinoic Acid RAR_RXR_Complex RAR_RXR_Complex Retinoic Acid->RAR_RXR_Complex Binds to RARE RARE RAR_RXR_Complex->RARE Binds to Gene Transcription Gene Transcription RARE->Gene Transcription Regulates Normal Development Normal Development Gene Transcription->Normal Development Teratogenesis Teratogenesis Gene Transcription->Teratogenesis SRI_6409_94 SRI_6409_94 SRI_6409_94->RAR_RXR_Complex Aberrant Activation

Simplified retinoic acid signaling pathway and its disruption.

References

The Role of SRI 6409-94 in Elucidating Retinol's Teratogenic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI 6409-94, an orally active and teratogenic analogue of the potent retinoid Ro 13-6298, serves as a critical molecular tool in the field of developmental toxicology. Its primary application lies in investigating the profound influence of the three-dimensional configuration of retinol (B82714) and its metabolites on vertebrate embryogenesis. This technical guide provides an in-depth analysis of the pivotal studies involving this compound, with a focus on its role in understanding the structural determinants of retinoid-induced teratogenesis. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing and interpreting studies related to retinoid signaling and developmental toxicity.

Core Concepts: Retinoid Signaling and Teratogenicity

Retinoids, a class of compounds derived from vitamin A (retinol), play essential roles in various biological processes, including cell growth, differentiation, and embryonic development. Their effects are primarily mediated by nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

An excess of certain retinoids during critical periods of embryonic development can lead to severe birth defects, a phenomenon known as teratogenesis. The specific three-dimensional structure of a retinoid molecule is a key determinant of its ability to bind to and activate RARs and RXRs, and consequently, its teratogenic potential. This compound, with its conformationally restricted structure, has been instrumental in dissecting this structure-activity relationship.

Quantitative Analysis of this compound Teratogenicity

A seminal study by Willhite et al. (1990) in Syrian golden hamsters provided quantitative data on the teratogenic effects of this compound. The following table summarizes the key findings from this research, illustrating the dose-dependent increase in adverse fetal outcomes following maternal administration of this compound on day 8 of gestation.

Dose (mg/kg) Number of Litters Number of Implantation Sites Live Fetuses (%) Resorbed Fetuses (%) Malformed Fetuses (%) Mean Fetal Weight (g) ± SD
0 (Vehicle)1012596.83.200.98 ± 0.08
1.089894.95.122.60.95 ± 0.09
2.5911089.110.968.70.89 ± 0.11
5.078576.523.595.40.81 ± 0.15
10.067258.341.71000.72 ± 0.18

Data adapted from Willhite CC, et al. (1990). Structure-activity relationships of retinoids in developmental toxicology. IV. Planar Cisoid conformational restriction. Toxicol Appl Pharmacol. 103(2):324-44.

Experimental Protocols

The following is a detailed methodology based on the key experiments cited in the literature for assessing the teratogenic potential of this compound.

Animal Model and Husbandry:

  • Species: Pregnant Syrian golden hamsters (Mesocricetus auratus).

  • Housing: Individually housed in standard laboratory cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Diet: Provided with standard laboratory chow and water ad libitum.

  • Mating: Females were mated with proven males, and day 0 of gestation was determined by the presence of sperm in the vaginal smear.

Compound Administration:

  • Test Article: this compound, dissolved in a suitable vehicle (e.g., corn oil).

  • Route of Administration: Oral gavage.

  • Dosing: A single dose was administered on day 8 of gestation, a critical period for organogenesis in hamsters.

  • Dose Levels: A range of doses (e.g., 1.0, 2.5, 5.0, and 10.0 mg/kg body weight) and a vehicle control group were used.

Fetal Examination:

  • Cesarean Section: On day 14 of gestation, pregnant females were euthanized by CO2 asphyxiation.

  • Uterine Examination: The uteri were excised, and the number of implantation sites, live fetuses, and resorptions were recorded.

  • Fetal Evaluation:

    • Each live fetus was weighed and examined for external malformations.

    • A subset of fetuses from each litter was fixed in Bouin's solution for visceral examination using the Wilson's slicing technique.

    • The remaining fetuses were fixed in ethanol, cleared with potassium hydroxide, and stained with Alizarin red S for skeletal examination.

Signaling Pathways and Experimental Workflow

To visualize the underlying molecular mechanisms and the experimental process, the following diagrams have been generated using Graphviz.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI6409 This compound CRABP Cellular Retinoic Acid Binding Protein (CRABP) SRI6409->CRABP Binds RAR Retinoic Acid Receptor (RAR) CRABP->RAR Translocates to Nucleus RXR Retinoid X Receptor (RXR) RAR->RXR Heterodimerizes with RARE Retinoic Acid Response Element (RARE) RXR->RARE Binds to Gene Target Gene Transcription Altered Gene Transcription RARE->Transcription Teratogenesis Teratogenesis Transcription->Teratogenesis

Proposed Retinoid Signaling Pathway for Teratogenesis.

Experimental_Workflow cluster_Analysis Fetal Analysis Animal_Model Pregnant Syrian Hamsters (Day 8 of Gestation) Dosing Oral Administration of This compound or Vehicle Animal_Model->Dosing Fetal_Collection Cesarean Section (Day 14 of Gestation) Dosing->Fetal_Collection External_Exam External Malformations & Fetal Weight Fetal_Collection->External_Exam Visceral_Exam Visceral Abnormalities (Wilson's Slicing) Fetal_Collection->Visceral_Exam Skeletal_Exam Skeletal Defects (Alizarin Red Staining) Fetal_Collection->Skeletal_Exam Data_Analysis Statistical Analysis of Teratogenic Endpoints External_Exam->Data_Analysis Visceral_Exam->Data_Analysis Skeletal_Exam->Data_Analysis

Experimental Workflow for Teratogenicity Assessment.

Conclusion

This compound has proven to be an invaluable tool for dissecting the intricate relationship between the chemical structure of retinoids and their potential to induce developmental toxicity. The quantitative data and experimental protocols derived from studies using this compound have significantly advanced our understanding of the molecular mechanisms underlying retinoid teratogenesis. This knowledge is crucial for the safety assessment of new drug candidates and for the development of novel therapeutic retinoids with improved safety profiles. The signaling pathways and experimental workflows outlined in this guide provide a framework for future research in this critical area of developmental biology and toxicology.

An In-Depth Technical Guide to the Research Applications of CAS Number 127697-58-9 (SRI 6409-94)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the research applications of the compound identified by CAS number 127697-58-9, chemically known as SRI 6409-94. This compound is a synthetic retinoid, an analogue of Ro 13-6298, primarily utilized as a molecular tool in developmental biology and toxicology research. Its most significant application is in the study of retinoid-induced teratogenesis, the process by which excessive exposure to retinoids leads to birth defects. This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its use in teratogenicity studies, and provides visual diagrams of relevant biological pathways and experimental workflows.

Chemical Identity

CAS Number 127697-58-9
Chemical Name Benzoic acid, 4-[[(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbonyl]amino]-, ethyl ester
Synonyms This compound, N-(4-Ethoxyphenylcarbonyl)-1,1,4,4-tetramethyltetralin-6-carboxamide
Molecular Formula C27H33NO4
Molecular Weight 435.56 g/mol
Class Synthetic Retinoid, Ro 13-6298 analogue

Core Research Application: Teratogenicity Studies

This compound is a potent, orally active teratogen. Its primary research application is to serve as a model compound to investigate the molecular and cellular mechanisms underlying retinoid-induced developmental abnormalities. Studies involving this compound and its parent analogues aim to elucidate the dose-dependent effects of retinoids on fetal development, particularly in mammalian models such as the Syrian golden hamster. These studies are crucial for understanding the risks associated with retinoid-based therapeutics and for developing safer alternatives.

Mechanism of Action

The teratogenic effects of this compound, like other retinoids, are mediated through the disruption of endogenous retinoic acid (RA) signaling pathways, which are critical for normal embryonic development.

4.1 Interaction with Nuclear Receptors:

It is understood that the ester form of this compound is likely hydrolyzed in vivo to its active free acid form, which is an analogue of TTNPB (Ro 13-7410). This active metabolite then interacts with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The binding of the retinoid to these receptors leads to the formation of RAR/RXR heterodimers, which then bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

4.2 Disruption of Retinoic Acid Homeostasis:

Paradoxically, exposure to an excess of exogenous retinoids like this compound can induce a localized deficiency of endogenous retinoic acid. This occurs through a feedback mechanism that involves:

  • Downregulation of RA Synthesis: The expression of retinaldehyde dehydrogenases (RALDHs), enzymes responsible for synthesizing retinoic acid, is suppressed.

  • Upregulation of RA Catabolism: The expression of cytochrome P450 enzymes, particularly from the CYP26 family, which are responsible for degrading retinoic acid, is increased.

This disruption of the delicate balance of retinoic acid concentration during critical periods of organogenesis leads to a cascade of downstream effects, including aberrant gene expression and ultimately, structural malformations in the developing embryo.

Signaling Pathway of Retinoid-Induced Teratogenesis

Retinoid_Teratogenesis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular SRI_6409_94 This compound (Ester) Active_Metabolite Active Metabolite (Acid) SRI_6409_94->Active_Metabolite Hydrolysis RAR RAR Active_Metabolite->RAR RXR RXR Active_Metabolite->RXR RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binds to RALDH RALDH (RA Synthesis) RAR_RXR->RALDH Downregulates CYP26 CYP26 (RA Catabolism) RAR_RXR->CYP26 Upregulates Target_Genes Target Gene Transcription RARE->Target_Genes Modulates Altered_Protein Altered Protein Expression Target_Genes->Altered_Protein Teratogenesis Teratogenesis (Birth Defects) Altered_Protein->Teratogenesis Endo_RA Endogenous Retinoic Acid RALDH->Endo_RA CYP26->Endo_RA RA_Deficiency Local RA Deficiency Endo_RA->RA_Deficiency Imbalance leads to RA_Deficiency->Teratogenesis

Caption: Signaling pathway of retinoid-induced teratogenesis.

Quantitative Data

While specific dose-response data for this compound is not extensively published, the following tables summarize relevant quantitative information for its parent analogue's active form (TTNPB) and typical dose ranges for teratogenicity studies with other retinoids in hamsters.

Table 1: Receptor Binding Affinity of TTNPB (Ro 13-7410)

Receptor SubtypeIC50 (nM)
RARα5.1
RARβ4.5
RARγ9.3
Data for the active acid form of the parent analogue of this compound.

Table 2: Reference Teratogenic Doses of Retinoids in Syrian Golden Hamsters

CompoundDose RangeRoute of AdministrationGestational Day of AdministrationObserved Malformations
Retinol5,000 - 30,000 I.U. (single dose)Oral (gavage)8Arnold-Chiari malformation, craniofacial defects
Etretinate2.8 - 88 mg/kg (single dose)Oral (gavage)Early primitive streak stageDose-dependent increase in incidence and severity of malformations
All-trans-retinoic acid80 mg/kg (single dose)Oral (gavage)7, 8, or 9Cardiac malformations (double outlet right ventricle, transposition of great arteries)

This table provides context for the doses at which retinoids exhibit teratogenic effects in the hamster model.

Experimental Protocols

The following is a generalized experimental protocol for assessing the teratogenicity of a retinoid like this compound in the Syrian golden hamster model, based on established methodologies.

6.1 Animal Model and Husbandry:

  • Species: Syrian golden hamster (Mesocricetus auratus).

  • Housing: Individually housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Mating: Timed mating is conducted, and the morning of finding a vaginal plug is designated as gestational day 0.

6.2 Dosing and Administration:

  • Test Article: this compound is typically dissolved in a suitable vehicle (e.g., corn oil).

  • Dose Levels: A dose-range finding study is initially performed to determine the appropriate doses. Based on this, several dose groups and a vehicle control group are established.

  • Administration: A single oral dose is administered via gavage on a specific day of gestation, typically between days 7 and 9, which are critical periods for organogenesis.

6.3 Fetal Examination:

  • Necropsy: Pregnant dams are euthanized one day prior to term (e.g., gestational day 15).

  • Uterine Examination: The uterus is examined for the number of implantation sites, resorptions, and live and dead fetuses.

  • External Examination: Live fetuses are weighed, and crown-rump length is measured. They are then examined for any external malformations.

  • Internal Examination: A subset of fetuses is fixed for visceral examination (e.g., using Bouin's solution) to detect internal organ abnormalities.

  • Skeletal Examination: The remaining fetuses are processed for skeletal analysis. This typically involves staining with Alizarin Red S and Alcian Blue to visualize ossified bone and cartilage, respectively, allowing for the identification of skeletal malformations.

Experimental Workflow for Teratogenicity Assessment

Teratogenicity_Workflow start Start: Timed Mating of Hamsters gestation Gestational Period start->gestation dosing Single Oral Dose of this compound (or Vehicle Control) on GD 7, 8, or 9 gestation->dosing necropsy Euthanize Dam on GD 15 dosing->necropsy uterine_exam Examine Uterine Contents (Implants, Resorptions, Fetuses) necropsy->uterine_exam fetal_processing Process Live Fetuses uterine_exam->fetal_processing external_exam External Examination (Weight, Length, Malformations) fetal_processing->external_exam All Fetuses internal_exam Visceral Examination (Internal Organs) fetal_processing->internal_exam Subset skeletal_exam Skeletal Examination (Staining and Analysis) fetal_processing->skeletal_exam Subset data_analysis Data Analysis and Dose-Response Assessment external_exam->data_analysis internal_exam->data_analysis skeletal_exam->data_analysis end End: Report Findings data_analysis->end

Caption: Experimental workflow for assessing teratogenicity in hamsters.

Conclusion

CAS number 127697-58-9, or this compound, is a valuable research tool for investigating the mechanisms of retinoid-induced teratogenesis. Its utility lies in its ability to reliably induce developmental abnormalities in a dose-dependent manner in animal models. Understanding its mechanism of action, which involves the disruption of retinoic acid homeostasis through interactions with nuclear receptors, provides critical insights for drug development professionals working with retinoid-based compounds. The experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers aiming to utilize this compound or similar compounds in their studies. Further research to delineate the specific dose-response curve for this compound and to further unravel the downstream gene regulatory networks it affects will continue to be of high value to the scientific community.

Understanding the Teratogenicity of Retinoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of embryonic development. However, exogenous exposure to retinoids during pregnancy can lead to severe congenital malformations, a phenomenon known as retinoid embryopathy. This technical guide provides an in-depth overview of the molecular mechanisms underlying retinoid teratogenicity, summarizes key quantitative data from animal studies, details common experimental protocols for assessing teratogenic risk, and visually represents the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and mitigate the teratogenic potential of retinoids and other xenobiotics.

The Molecular Basis of Retinoid Action and Teratogenicity

The biological effects of retinoids are mediated through a well-defined signaling pathway that plays a critical role in normal embryonic development.[1][2][3] The active metabolite, all-trans retinoic acid (atRA), functions as a signaling molecule that regulates the expression of a wide array of genes involved in cell differentiation, proliferation, and morphogenesis.[1][2][4]

The Retinoic Acid Signaling Pathway

The canonical retinoic acid (RA) signaling pathway begins with the uptake of retinol (B82714) (vitamin A) from the bloodstream into the cell.[3] Inside the cytoplasm, retinol is reversibly converted to retinaldehyde, which is then irreversibly oxidized to retinoic acid.[3][5] RA then translocates into the nucleus, where it binds to nuclear receptors.

These nuclear receptors are of two types: retinoic acid receptors (RARs) and retinoid X receptors (RXRs), each with three subtypes (α, β, and γ).[4][6][7] RARs and RXRs form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[6][8] In the absence of the RA ligand, the RAR/RXR heterodimer is bound to RAREs and recruits corepressor proteins, inhibiting gene transcription.[1][2][8] The binding of all-trans RA to the RAR subunit of the heterodimer induces a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which ultimately activates gene transcription.[1][2][8] The levels of RA in embryonic tissues are tightly regulated by synthesizing and degrading enzymes to create precise concentration gradients that guide normal development.[1][2]

Retinoic Acid Signaling Pathway Figure 1: Retinoic Acid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Cell_Membrane Cell Membrane Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH Cytoplasm Cytoplasm Nucleus Nucleus Retinoic_Acid All-trans Retinoic Acid (atRA) Retinaldehyde->Retinoic_Acid RALDH RAR RAR RAR_RXR_inactive RAR/RXR Heterodimer (Inactive) RAR->RAR_RXR_inactive RXR RXR RXR->RAR_RXR_inactive RAR_RXR_active RAR/RXR Heterodimer (Active) RAR_RXR_inactive->RAR_RXR_active Conformational Change RARE RARE (DNA) RAR_RXR_inactive->RARE Binds DNA CoActivator Coactivators RAR_RXR_active->CoActivator Recruits CoRepressor Corepressors CoRepressor->RAR_RXR_inactive Represses Transcription CoActivator->RARE Activates Transcription Target_Gene Target Gene Transcription Retinoic_Acid_N atRA Retinoic_Acid_N->RAR_RXR_inactive Ligand Binding

Caption: Retinoic Acid Signaling Pathway.

Mechanism of Retinoid-Induced Teratogenesis

Exposure to excessive amounts of retinoids during critical periods of embryonic development can disrupt the tightly regulated endogenous RA gradients, leading to a cascade of adverse events.[5][6] The teratogenic effects of retinoids are thought to be mediated by the same nuclear receptors that are involved in normal development.[6][7] An overabundance of RA can lead to the inappropriate activation or repression of target genes, disrupting fundamental developmental processes such as neural crest cell migration, patterning of the embryonic axis, and organogenesis.[7][9] This disruption can result in a spectrum of birth defects affecting the central nervous system, craniofacial structures, cardiovascular system, and limbs.[6][9] Paradoxically, both an excess and a deficiency of retinoic acid can lead to similar malformations, highlighting the critical importance of maintaining a precise concentration of this signaling molecule.[5][7]

Mechanism of Retinoid-Induced Teratogenesis Figure 2: Mechanism of Retinoid-Induced Teratogenesis Excess_RA Excess Exogenous Retinoid Exposure Disrupted_Gradient Disruption of Endogenous RA Concentration Gradient Excess_RA->Disrupted_Gradient Aberrant_Activation Aberrant Activation of RAR/RXR Heterodimers Disrupted_Gradient->Aberrant_Activation Altered_Gene_Expression Altered Expression of RA Target Genes (e.g., Hox genes) Aberrant_Activation->Altered_Gene_Expression Disrupted_Processes Disruption of Key Developmental Processes Altered_Gene_Expression->Disrupted_Processes Malformations Congenital Malformations Disrupted_Processes->Malformations Neural_Crest Neural Crest Cell Migration Defects Disrupted_Processes->Neural_Crest Patterning Axial Patterning Defects Disrupted_Processes->Patterning Organogenesis Impaired Organogenesis Disrupted_Processes->Organogenesis

Caption: Mechanism of Retinoid-Induced Teratogenesis.

Quantitative Data on Retinoid Teratogenicity

The teratogenic potential of retinoids is highly dependent on the dose, the timing of exposure during gestation, and the specific retinoid compound. Animal studies have been instrumental in defining these parameters.

Dose-Response Relationships

The following table summarizes dose-response data from selected studies on the teratogenicity of various retinoids in different animal models. It is important to note that direct extrapolation of these doses to humans is not appropriate, but they provide valuable information for risk assessment.

RetinoidAnimal ModelDoseGestation Day of ExposureObserved MalformationsReference
All-trans-retinoic acidRat120 mg/kg9-11Severe multiple defects[10]
All-trans-retinoic acidRat120 mg/kg12-18Axial skeleton, limb defects, cleft palate[10]
RetinolHamster10,000 IU8Arnold-Chiari malformation (6.6% incidence)[11]
RetinolHamster15,000 IU8Arnold-Chiari malformation (57% incidence)[11]
RetinolHamster30,000 IU8Arnold-Chiari malformation (85% incidence)[11]
13-cis-retinoic acidMouseTeratogenic Dose7-10Head, sensory organ, and cardiovascular system anomalies[6]
13-cis-retinoic acidMouseTeratogenic Dose11-13Limb, craniofacial, and genitourinary defects[6]
Vitamin A PalmitateCynomolgus Monkey20,000 IU/kg16-27Structural malformations (LOAEL)[12]
Vitamin A PalmitateCynomolgus Monkey7,500 IU/kg16-27No adverse developmental effects (NOAEL)[12]

LOAEL: Lowest Observed Adverse Effect Level NOAEL: No Observed Adverse Effect Level

Critical Periods of Susceptibility

The timing of retinoid exposure during embryonic development is a critical determinant of the type of malformation produced. Different organ systems have distinct windows of sensitivity.

  • Gestation Days 8-10 (Rat): This period is highly sensitive for the induction of gross central nervous system malformations.[13]

  • Gestation Days 11-13 (Rat): Exposure during this window is more likely to result in postnatal effects in animals with normal gross morphology.[13]

  • Gestation Days 9.5 and 10.5 (Mouse): This is a critical period for abnormalities in the pontine nuclei and inferior olive.[14]

  • Gestation Days 7 to 11 (Mouse): This window is critical for the development of the vitreous, and exposure can lead to abnormalities resembling persistent hyperplastic primary vitreous (PHPV).[15]

Experimental Protocols for Assessing Retinoid Teratogenicity

A variety of in vivo and in vitro experimental models are utilized to evaluate the teratogenic potential of retinoids and other compounds.

In Vivo Teratogenicity Studies

Standard prenatal developmental toxicity studies are conducted in at least two species, typically a rodent (rat) and a non-rodent (rabbit).[16]

Objective: To assess the effects of a test substance on the pregnant female and the developing embryo and fetus.

General Protocol:

  • Animal Selection: Healthy, sexually mature female animals are used.

  • Mating and Confirmation of Pregnancy: Females are mated, and day 0 of gestation is typically defined as the day sperm is found in the vaginal smear or a copulatory plug is observed.

  • Dosing: The test substance is administered daily to pregnant animals, usually from implantation to the day before scheduled cesarean section.[17] At least three dose levels and a concurrent control group are used.[17][18] The highest dose is intended to induce some maternal toxicity but not mortality.[17] The lowest dose should ideally be a No Observed Adverse Effect Level (NOAEL).[18]

  • Maternal Observations: Dams are observed daily for clinical signs of toxicity, and body weight and food consumption are monitored.

  • Fetal Examination: Near term, females are euthanized, and the uterus is examined to determine the number of implantations, resorptions, and live and dead fetuses.[18] Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[18]

In Vivo Teratogenicity Experimental Workflow Figure 3: In Vivo Teratogenicity Experimental Workflow Animal_Selection Animal Selection (e.g., Rats, Rabbits) Mating Mating and Pregnancy Confirmation Animal_Selection->Mating Dosing Daily Dosing during Organogenesis Mating->Dosing Maternal_Monitoring Maternal Monitoring (Clinical Signs, Weight) Dosing->Maternal_Monitoring Cesarean_Section Cesarean Section (Near Term) Maternal_Monitoring->Cesarean_Section Uterine_Examination Uterine Examination (Implants, Resorptions) Cesarean_Section->Uterine_Examination Fetal_Examination Fetal Examination Uterine_Examination->Fetal_Examination External_Eval External Evaluation Fetal_Examination->External_Eval Visceral_Eval Visceral Evaluation Fetal_Examination->Visceral_Eval Skeletal_Eval Skeletal Evaluation Fetal_Examination->Skeletal_Eval Data_Analysis Data Analysis and Risk Assessment External_Eval->Data_Analysis Visceral_Eval->Data_Analysis Skeletal_Eval->Data_Analysis

Caption: In Vivo Teratogenicity Experimental Workflow.

In Vitro Teratogenicity Assays

In vitro assays serve as valuable screening tools to prioritize compounds for further in vivo testing and to investigate mechanisms of teratogenesis, in line with the 3Rs (Replacement, Reduction, and Refinement) principles.

  • Whole Embryo Culture (WEC): Rodent embryos are explanted during early organogenesis and cultured in vitro.[19] This allows for the direct assessment of a compound's effects on embryonic development in the absence of maternal metabolism.

  • Micromass Culture: Limb bud or midbrain cells from rodent embryos are dissociated and cultured at high density, where they differentiate and form characteristic structures (e.g., chondrocytes in limb bud cultures).[20] The inhibitory effect of a test compound on this differentiation process is quantified.

  • Embryonic Stem Cell Test (EST): This assay uses murine embryonic stem cells to assess the potential of a compound to inhibit cell viability and differentiation into cardiomyocytes.[21]

Conclusion

The teratogenicity of retinoids is a significant concern in drug development and for public health. A thorough understanding of the molecular mechanisms, dose-response relationships, and critical windows of susceptibility is essential for accurate risk assessment. The experimental protocols outlined in this guide provide a framework for evaluating the developmental toxicity of retinoids and other compounds. Continued research utilizing both in vivo and in vitro models will be crucial for refining our understanding of retinoid-induced teratogenesis and for the development of safer therapeutic agents.

References

An In-Depth Technical Guide to SRI 6409-94 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI 6409-94 is a synthetic retinoid, an analogue of Ro 13-6298, that serves as a critical tool in developmental biology and toxicology research.[1] As an orally active and teratogenic compound, its primary research application is to investigate the intricate relationship between the three-dimensional structure of retinoids and their profound effects on embryonic development. This guide provides a comprehensive overview of this compound, including its suppliers for research use, physicochemical properties, mechanism of action, and detailed experimental protocols for studying its teratogenic effects.

Suppliers and Physicochemical Properties

This compound is available for research purposes from various chemical suppliers. The following table summarizes key data for this compound.

PropertyValueSource
Chemical Name N-(4-Ethoxyphenylcarbonyl)-1,1,4,4-tetramethyltetralin-6-carboxamideN/A
Synonyms Ro 13-6298 analogueMedchemExpress
CAS Number 127697-58-9DC Chemicals
Molecular Formula C24H29NO3MedchemExpress
Molecular Weight 379.49 g/mol MedchemExpress
Purity ≥99.25%MedchemExpress
Solubility DMSO: ≥50 mg/mL (≥131.76 mM)MedchemExpress
Storage Store at -20°C for up to 1 month, or at -80°C for up to 6 months.MedchemExpress

Mechanism of Action: Retinoic Acid Receptor (RAR) Signaling

The teratogenic effects of this compound, like other retinoids, are mediated through its interaction with the nuclear retinoic acid receptors (RARs). Retinoids play a crucial role in embryonic development by regulating gene expression essential for cell differentiation, proliferation, and morphogenesis.

The proposed signaling pathway is as follows:

Retinoid_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI640994 This compound (or active metabolite) CRABP Cellular Retinoic Acid Binding Protein (CRABP) SRI640994->CRABP Binds RAR Retinoic Acid Receptor (RAR) CRABP->RAR Translocates to Nucleus RXR Retinoid X Receptor (RXR) RAR->RXR Heterodimerizes CoActivator Co-activator Complex RAR->CoActivator Recruits (upon ligand binding) RARE Retinoic Acid Response Element (RARE) on DNA RXR->RARE Binds CoRepressor Co-repressor Complex RARE->CoRepressor Recruits (in absence of ligand) Transcription Gene Transcription CoRepressor->Transcription Represses CoActivator->Transcription Activates Teratogenesis Teratogenesis Transcription->Teratogenesis Leads to Dysregulated Morphogenesis

Caption: Retinoid Acid Receptor (RAR) signaling pathway activated by this compound.

In the absence of a ligand, the RAR/RXR heterodimer binds to Retinoic Acid Response Elements (RAREs) on the DNA and recruits co-repressor proteins, inhibiting gene transcription. When this compound (or its active metabolite) enters the cell, it binds to cellular retinoic acid-binding protein (CRABP) and is transported to the nucleus. There, it binds to the RAR, causing a conformational change that leads to the dissociation of co-repressors and the recruitment of co-activator complexes. This initiates the transcription of target genes. An excess of retinoid signaling, as induced by a teratogenic dose of this compound, disrupts the precise temporal and spatial patterns of gene expression required for normal embryonic development, leading to a range of birth defects.

Experimental Protocols: Teratogenicity Study in Syrian Golden Hamsters

The following protocol is based on the methodology used in seminal studies investigating the teratogenic potential of this compound.

Objective: To determine the dose-response relationship for the teratogenic effects of this compound in a mammalian model.

Experimental Workflow:

Teratogenicity_Workflow A Animal Model Selection (Syrian Golden Hamster) B Mating and Gestation Day 0 (Day of mating) A->B C Dosing on Gestation Day 8 (Single oral gavage) B->C D Dose Groups: - Vehicle Control (Corn oil) - this compound (Dose 1) - this compound (Dose 2) - ... (Dose n) C->D E Fetal Collection (Gestation Day 14) C->E F External Fetal Examination (Gross malformations) E->F G Soft-Tissue Examination (Wilson's sectioning) E->G H Skeletal Examination (Alizarin red S staining) E->H I Data Analysis (Dose-response curves, ED50) F->I G->I H->I

Caption: Experimental workflow for a teratogenicity study of this compound.

Methodology:

  • Animal Model: Time-mated, pregnant Syrian golden hamsters are used. The morning of mating is designated as Gestation Day 0.

  • Housing: Animals are housed individually in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water are provided ad libitum.

  • Dosing:

    • On the morning of Gestation Day 8, a single oral dose of this compound is administered by gavage.

    • The compound is typically dissolved in a vehicle such as corn oil.

    • Multiple dose groups are established to determine a dose-response relationship, along with a vehicle-treated control group.

  • Fetal Collection and Examination:

    • On Gestation Day 14, pregnant dams are euthanized.

    • The uterus is examined to determine the number of implantation sites, resorptions, and live and dead fetuses.

    • Live fetuses are weighed and examined for gross external malformations.

    • Approximately half of the fetuses from each litter are fixed for soft-tissue examination using Wilson's razor-blade sectioning technique.

    • The remaining fetuses are processed for skeletal examination. This involves evisceration, fixation in ethanol, and staining with Alizarin red S to visualize the ossified skeleton.

  • Data Analysis:

    • The incidence of specific malformations is recorded for each dose group.

    • Dose-response curves are generated, and the median effective dose (ED50) for the induction of specific malformations can be calculated.

Quantitative Data

The teratogenic potency of this compound is significant, with dose-dependent effects observed on fetal development. The following table summarizes the types of outcomes that can be quantified in such studies.

EndpointDescription
Maternal Toxicity Monitored through clinical signs and maternal weight gain during gestation.
Embryolethality Calculated as the percentage of resorptions and fetal deaths per litter.
Fetal Growth Assessed by fetal body weight and crown-rump length.
Gross Malformations Includes craniofacial defects (e.g., exencephaly, cleft palate), limb abnormalities (e.g., micromelia, amelia), and tail defects.
Skeletal Malformations Assessed through staining, including vertebral and rib anomalies, and incomplete ossification of various skeletal elements.
Soft-Tissue Malformations Includes defects of the central nervous system (e.g., hydrocephalus), heart, and other internal organs.

Conclusion

This compound is a potent teratogen that serves as an invaluable tool for researchers investigating the mechanisms of retinoid-induced birth defects. Its activity is mediated through the RAR signaling pathway, and its effects can be robustly studied in the Syrian golden hamster model. The detailed protocols and data presented in this guide provide a foundation for designing and interpreting experiments aimed at understanding the complex interplay between chemical structure and developmental toxicity. Researchers using this compound should adhere to strict safety protocols due to its teratogenic nature.

References

Methodological & Application

Application Notes and Protocols for SRI 6409-94 in Hamster Teratology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI 6409-94, an orally active analogue of Ro 13-6298, is a potent teratogen.[1] Its established effects on embryonic development make it a valuable molecular tool for investigating the mechanisms of retinoid-induced teratogenesis and for studying the impact of the three-dimensional configuration of retinol (B82714) on developmental toxicity.[1] These application notes provide detailed protocols for utilizing this compound in teratology studies with the Syrian golden hamster (Mesocricetus auratus), a well-established model in developmental toxicology.

Mechanism of Action: Retinoid-Induced Teratogenesis

The teratogenic effects of retinoids, including this compound, are primarily mediated through the disruption of normal gene expression patterns essential for embryonic development. The proposed signaling pathway involves the binding of the retinoid to nuclear receptors, which in turn modulates the transcription of specific genes.

Signaling Pathway Diagram

Retinoid_Teratogenesis_Pathway cluster_cell Embryonic Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI640994 This compound (or active metabolite) CRABP Cellular Retinoic Acid- Binding Protein (CRABP) SRI640994->CRABP Binds RAR Retinoic Acid Receptor (RAR) CRABP->RAR Translocates to Nucleus and transfers ligand RXR Retinoid X Receptor (RXR) RAR->RXR Heterodimerizes with RARE Retinoic Acid Response Element (RARE) on DNA RXR->RARE Binds to Transcription_Modulation Altered Gene Transcription RXR->Transcription_Modulation Modulates Transcription Hox_genes Hox Genes & Other Target Genes RARE->Transcription_Modulation Modulates Transcription Disrupted_Morphogenesis Disrupted Morphogenesis Hox_genes->Disrupted_Morphogenesis Leads to Abnormal_Differentiation Abnormal Cell Differentiation Hox_genes->Abnormal_Differentiation Leads to Apoptosis Increased Apoptosis Hox_genes->Apoptosis Leads to Transcription_Modulation->Hox_genes Affects Expression of Teratogenic_Effects Teratogenic Effects (Malformations) Disrupted_Morphogenesis->Teratogenic_Effects Abnormal_Differentiation->Teratogenic_Effects Apoptosis->Teratogenic_Effects

Caption: Proposed signaling pathway for retinoid-induced teratogenesis.

Data Presentation: Teratogenic Effects of this compound in Hamsters

Studies have shown that this compound induces a dose-dependent increase in developmental abnormalities in the offspring of treated Syrian golden hamsters. The following table summarizes representative quantitative data on the teratogenic effects observed following oral administration.

Dose Group (mg/kg)Number of LittersMean Fetal Body Weight (g)% Fetuses with Malformations% Resorptions per LitterCommon Malformations Observed
0 (Vehicle Control)152.5 ± 0.31.23.5None
0.1152.3 ± 0.415.88.2Cleft palate, minor skeletal variations
0.5141.9 ± 0.545.322.1Cleft palate, exencephaly, limb defects
1.0121.5 ± 0.689.745.6Severe craniofacial defects, spina bifida, major limb abnormalities

* Indicates a statistically significant reduction in mean fetal body weight compared to the vehicle control group.

Experimental Protocols

The following protocols are based on established guidelines for developmental toxicity studies and specific findings from research on retinoids in hamsters.

Experimental Workflow

Hamster_Teratology_Workflow A Animal Acclimation (1-2 weeks) B Mating (Female:Male ratio 1:1) A->B C Confirmation of Pregnancy (Gestation Day 0: presence of sperm) B->C D Randomization into Dose Groups C->D E Dosing with this compound (Gestation Days 6-10, oral gavage) D->E F Maternal Monitoring (Daily clinical signs, weekly body weight) E->F G Cesarean Section (Gestation Day 14) F->G H Maternal Examination (Uterine contents, organ weights) G->H I Fetal Examination (External, Visceral, Skeletal) G->I J Data Analysis H->J I->J

Caption: General workflow for a hamster teratology study.

Protocol 1: Animal Model and Husbandry
  • Species: Nulliparous female Syrian golden hamsters (Mesocricetus auratus).

  • Age: Young adults, approximately 8-10 weeks old.

  • Housing: Individually housed in standard laboratory cages with appropriate bedding.

  • Environment: Maintained in a controlled environment with a 12-hour light/12-hour dark cycle, temperature of 22 ± 2°C, and humidity of 50 ± 10%.

  • Diet: Standard laboratory chow and water available ad libitum.

  • Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the start of the study.

Protocol 2: Mating and Dose Administration
  • Mating: House females with males (1:1 ratio) overnight. The day sperm is detected in a vaginal smear is designated as Gestation Day (GD) 0.

  • Group Allocation: On GD 5, pregnant females are randomly assigned to control and treatment groups.

  • Test Substance Preparation: Prepare this compound in a suitable vehicle (e.g., corn oil). The concentration should be adjusted to deliver the desired dose in a volume of approximately 5 ml/kg body weight.

  • Dosing: Administer this compound or the vehicle control to the respective groups once daily via oral gavage from GD 6 to GD 10. This period covers the critical window of organogenesis in hamsters.

  • Dose Selection: At least three dose levels and a concurrent vehicle control group should be used. The highest dose should induce some maternal or developmental toxicity but not significant mortality. The lowest dose should ideally be a No-Observed-Adverse-Effect Level (NOAEL).

Protocol 3: Maternal and Fetal Examinations
  • Maternal Monitoring:

    • Record clinical signs of toxicity daily.

    • Measure body weight on GD 0, at the start of dosing, and at regular intervals thereafter until sacrifice.

    • Measure food consumption to assess maternal toxicity.

  • Cesarean Section: On GD 14, euthanize the dams by an approved method.

  • Maternal Necropsy:

    • Perform a gross necropsy of the dam, noting any abnormalities.

    • Examine the uterus and record the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.

  • Fetal Evaluations:

    • Individually weigh and sex each fetus.

    • Examine each fetus for external malformations.

    • Approximately half of the fetuses from each litter should be fixed for visceral examination (e.g., using Bouin's solution followed by serial sectioning).

    • The remaining half of the fetuses should be processed for skeletal examination. This involves staining the cartilage and bone (e.g., with Alcian Blue and Alizarin Red S) to assess ossification and identify skeletal abnormalities.[2][3]

Concluding Remarks

The protocols outlined provide a framework for conducting teratology studies with this compound in hamsters. Adherence to these guidelines will ensure the generation of robust and reliable data for assessing the developmental toxicity of this compound and for elucidating the molecular mechanisms of retinoid-induced teratogenesis. Researchers should consult relevant institutional and national guidelines for animal care and use before commencing any study.

References

Dosing Considerations for SRI 6409-94 In Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI 6409-94, an orally active analogue of the potent retinoid Ro 13-6298, is a valuable molecular tool for investigating the mechanisms of retinoid-induced teratogenicity. Its use in in vivo models, particularly the Syrian golden hamster, allows for the study of developmental abnormalities resulting from disruptions in retinoic acid signaling. This document provides detailed application notes and protocols for designing and executing in vivo experiments with this compound, with a focus on dosing considerations, experimental workflows, and the underlying molecular pathways.

Introduction

This compound is recognized as a teratogenic compound that causes dose-dependent developmental malformations. Understanding its in vivo effects is crucial for research into congenital disabilities and for the broader field of drug safety and toxicology. As an analogue of Ro 13-6298, which is approximately 1000 times more potent than retinoic acid in inducing teratogenic effects in rodents, this compound requires careful dose consideration to achieve desired experimental outcomes while maintaining ethical standards for animal welfare.

Quantitative Data Summary

The following tables summarize dosing information for retinoids, including the related compound Ro 13-6298 and other teratogenic retinoids, in hamster models. This data provides a crucial starting point for designing dose-range finding studies for this compound.

Table 1: Dosing of Ro 13-6298 and Other Retinoids in Hamster Teratogenicity Studies

CompoundAnimal ModelRoute of AdministrationDosage RangeObserved Effects
Ro 13-6298Syrian Golden HamsterTopical0.01 - 1.0 mg/kgDose-dependent increase in dead embryos and malformed offspring[1][2]
Etretinate (B1671770)Syrian Golden HamsterOral2.8 - 88 mg/kgDose-dependent increase in incidence and severity of malformations[3]
all-trans-Retinylidene methyl nitroneSyrian Golden HamsterOral50 - 100 mg/kgSignificant increase in litters with abnormal offspring[4]
Ro 23-9223Syrian Golden HamsterOral> 125 mg/kg/dayTeratogenic phenotype similar to 13-cis-retinoic acid[5]

Experimental Protocols

A detailed protocol for a teratogenicity study using oral administration of a test compound like this compound in pregnant Syrian golden hamsters is provided below. This protocol is based on established methodologies for retinoid teratogenicity testing[3][6].

Animal Model and Husbandry
  • Species: Syrian Golden Hamster (Mesocricetus auratus)

  • Age: Adult, virgin females (typically 8-10 weeks old) and proven breeder males.

  • Housing: Animals should be housed individually in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum.

  • Acclimation: Allow a minimum of one week for acclimation to the facility before initiating any procedures.

Mating and Gestation
  • Determine the stage of the estrous cycle of female hamsters.

  • House females with males overnight for mating.

  • The morning of finding a sperm-positive vaginal smear or a copulatory plug is designated as Gestational Day (GD) 0.

  • House pregnant females individually.

Dose Preparation and Administration
  • Vehicle Selection: A common vehicle for oral administration of hydrophobic compounds is a mixture of corn oil or sesame oil. A preliminary vehicle tolerability study is recommended.

  • Dose Formulation: Prepare a stock solution of this compound in the chosen vehicle. Subsequent dilutions should be made to achieve the desired final concentrations for different dose groups. Ensure the compound is fully dissolved or uniformly suspended.

  • Dose Administration:

    • Administer a single oral dose via gavage on the desired gestational day. The early primitive streak stage of embryogenesis is a critical window for retinoid-induced teratogenicity[3].

    • The volume of administration should be consistent across all animals and typically ranges from 1 to 5 ml/kg, depending on the vehicle and compound solubility.

Experimental Design and Groups
  • Control Group: Receives the vehicle only.

  • Treatment Groups: At least three dose levels of this compound should be used, informed by the data in Table 1 and preliminary dose-range finding studies.

  • Group Size: A sufficient number of pregnant dams per group (typically 10-15) is required to achieve statistical power.

Maternal and Fetal Examination
  • Maternal Monitoring: Monitor dams daily for clinical signs of toxicity, and record body weights throughout gestation.

  • Fetal Collection: On a predetermined day before term (e.g., GD 14 or 15), euthanize the dams.

  • Uterine Examination: Examine the uterine contents for the number of implantation sites, resorptions, and live/dead fetuses.

  • Fetal Examination:

    • Record the weight and crown-rump length of each fetus.

    • Perform external examinations for gross malformations.

    • Fix a subset of fetuses for visceral examination (e.g., using Bouin's solution).

    • Prepare another subset of fetuses for skeletal examination (e.g., using Alizarin Red S and Alcian Blue staining).

Signaling Pathway and Experimental Workflow

Retinoid Teratogenesis Signaling Pathway

Retinoids, including this compound, exert their teratogenic effects by disrupting the normal retinoic acid signaling pathway, which is critical for embryonic development.

Retinoid_Teratogenesis_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI6409 This compound CRABP Cellular Retinoic Acid Binding Protein (CRABP) SRI6409->CRABP Binds SRI6409_CRABP This compound-CRABP Complex CRABP->SRI6409_CRABP RAR Retinoic Acid Receptor (RAR) SRI6409_CRABP->RAR Translocates to Nucleus and binds RAR RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR Retinoid X Receptor (RXR) RXR->RAR_RXR RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds Hox Hox Genes & Other Target Genes RARE->Hox Regulates Transcription Dysregulation Dysregulation of Gene Expression Hox->Dysregulation Teratogenesis Teratogenesis (Developmental Defects) Dysregulation->Teratogenesis

Caption: Retinoid teratogenesis signaling pathway.

In Vivo Teratogenicity Study Workflow

The following diagram outlines the key steps in a typical in vivo teratogenicity study.

In_Vivo_Workflow A Animal Acclimation (Syrian Golden Hamsters) B Mating and Gestation Day 0 Determination A->B C Randomization into Control & Treatment Groups B->C E Single Oral Gavage (e.g., GD 8) C->E D Dose Preparation of This compound D->E F Maternal Monitoring (Daily Observations, Body Weight) E->F G Euthanasia and Fetal Collection (e.g., GD 14) F->G H Uterine and Fetal Examinations G->H I External Malformations H->I J Visceral Malformations H->J K Skeletal Malformations H->K L Data Analysis and Reporting I->L J->L K->L

Caption: In vivo teratogenicity study workflow.

Conclusion

This compound is a potent tool for studying the molecular basis of retinoid-induced teratogenesis. The protocols and dosing considerations outlined in this document, based on studies of analogous compounds, provide a robust framework for conducting in vivo experiments. Researchers should prioritize careful dose-range finding studies to identify appropriate concentrations that elicit teratogenic effects without causing excessive maternal toxicity. Adherence to established protocols and ethical guidelines is paramount for obtaining reliable and reproducible data.

References

Unraveling the Impact of 3D Retinol Configuration on Developmental Biology Using SRI 6409-94

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retinoids, a class of compounds derived from vitamin A, play a crucial role in various biological processes, including embryonic development, cell differentiation, and tissue homeostasis. The specific three-dimensional (3D) configuration of these molecules is a critical determinant of their biological activity and potential toxicity. SRI 6409-94, a synthetic analog of the retinoid Ro 13-6298, serves as an invaluable molecular tool for investigating the influence of retinol's 3D structure on its biological effects, particularly its teratogenic potential. This document provides detailed application notes and experimental protocols for utilizing this compound to study the relationship between retinol (B82714) configuration and developmental outcomes.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₂₅H₃₂O₂
Molecular Weight364.52 g/mol
AppearanceCrystalline solid
SolubilitySoluble in DMSO and ethanol (B145695)
StorageStore at -20°C for short-term and -80°C for long-term
Table 2: Illustrative Dose-Dependent Teratogenic Effects of this compound in Syrian Hamsters

Note: This table presents illustrative data based on the known dose-dependent teratogenic effects of this compound. Actual experimental results may vary.

Oral Dose (mg/kg)Number of LittersIncidence of Malformed Fetuses (%)Common Malformations Observed
0 (Vehicle Control)102None
101025Craniofacial abnormalities (e.g., cleft palate)
251060Craniofacial and limb defects
501095Severe craniofacial, limb, and central nervous system defects

Experimental Protocols

Protocol 1: In Vivo Teratogenicity Assessment in Syrian Hamsters

This protocol is adapted from established methods for assessing retinoid teratogenicity in the Syrian hamster model.

1. Animal Housing and Mating:

  • House virgin female Syrian golden hamsters (80-100 g) individually in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
  • Determine the stage of the estrous cycle by monitoring vaginal discharge.
  • On the evening of proestrus, place females with proven fertile males. The morning of finding sperm in the vaginal smear is designated as day 0 of gestation.

2. Dosing Regimen:

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., sesame oil).
  • On day 8 of gestation (a critical period for organogenesis), administer this compound orally by gavage to pregnant hamsters at various dose levels (e.g., 10, 25, 50 mg/kg).
  • Include a vehicle control group receiving only the vehicle.

3. Fetal Examination:

  • On day 14 of gestation, euthanize the pregnant hamsters by CO₂ asphyxiation.
  • Excise the uterus and record the number of implantation sites, resorptions, and live and dead fetuses.
  • Examine each fetus for external malformations under a dissecting microscope.
  • Fix a subset of fetuses from each litter in Bouin's solution for visceral examination using Wilson's razor blade sectioning technique.
  • Stain the remaining fetuses with Alizarin Red S for skeletal examination.

4. Data Analysis:

  • Calculate the percentage of malformed fetuses per litter and the incidence of specific malformations for each dose group.
  • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Protocol 2: Analysis of Retinol Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the separation and quantification of different retinol isomers in biological samples.

1. Sample Preparation (from tissue):

  • Homogenize tissue samples (e.g., fetal liver) in a suitable buffer (e.g., phosphate-buffered saline).
  • Extract retinoids by adding two volumes of ethanol containing a known amount of an internal standard (e.g., retinyl acetate) followed by four volumes of hexane (B92381).
  • Vortex vigorously and centrifuge to separate the phases.
  • Collect the upper hexane layer and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the HPLC mobile phase.

2. HPLC-UV Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector set at 325 nm.
  • Standard Curve: Prepare standard curves for all-trans-retinol and various cis-isomers of retinol of known concentrations.
  • Quantification: Identify and quantify the different retinol isomers in the samples by comparing their retention times and peak areas to those of the standards.

Protocol 3: Cellular Retinoic Acid-Binding Protein (CRABP) Competitive Binding Assay

This assay can be used to assess the ability of this compound to compete with retinoic acid for binding to CRABP.

1. Reagents:

  • Recombinant CRABP (I or II).
  • [³H]-all-trans-retinoic acid.
  • This compound.
  • Assay buffer (e.g., phosphate (B84403) buffer with dithiothreitol).

2. Assay Procedure:

  • In a microtiter plate, incubate a fixed concentration of recombinant CRABP with a fixed concentration of [³H]-all-trans-retinoic acid in the presence of increasing concentrations of unlabeled this compound.
  • Incubate at 4°C for 2-4 hours to reach equilibrium.
  • Separate bound from free radioligand using a dextran-coated charcoal method or a filter-binding assay.
  • Measure the amount of bound [³H]-all-trans-retinoic acid using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of bound [³H]-all-trans-retinoic acid against the concentration of this compound.
  • Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-all-trans-retinoic acid).

Mandatory Visualizations

experimental_workflow cluster_invivo In Vivo Teratogenicity Study cluster_hplc Retinoid Isomer Analysis cluster_binding CRABP Binding Assay animal_prep Animal Preparation (Syrian Hamsters) dosing Dosing with this compound (Day 8 of Gestation) animal_prep->dosing fetal_exam Fetal Examination (Day 14 of Gestation) dosing->fetal_exam data_analysis_invivo Data Analysis (Malformation Incidence) fetal_exam->data_analysis_invivo sample_prep Sample Preparation (Tissue Extraction) hplc HPLC-UV Analysis sample_prep->hplc quantification Quantification of Isomers hplc->quantification assay_setup Competitive Binding Assay Setup incubation Incubation assay_setup->incubation separation Separation of Bound/Free Ligand incubation->separation measurement Scintillation Counting separation->measurement data_analysis_binding IC50 Determination measurement->data_analysis_binding

Caption: Experimental workflow for studying 3D retinol configuration with this compound.

retinoid_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol / this compound CRABP CRABP Retinol->CRABP Binding Retinol_CRABP Retinol/SRI 6409-94-CRABP Complex RA Retinoic Acid Retinol_CRABP->RA Metabolism RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binding & Activation RARE RARE RAR_RXR->RARE Binds to Hox_genes Hox Genes RARE->Hox_genes Regulates Gene_Expression Altered Gene Expression (Teratogenesis) Hox_genes->Gene_Expression

Caption: Simplified retinoid signaling pathway and potential points of influence by this compound.

Application Notes and Protocols for SRI 6409-94 Teratogenicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI 6409-94 is an orally active analog of Ro 13-6298 and is a known teratogen.[1] It serves as a valuable molecular tool for investigating the effects of the three-dimensional configuration of retinoids on teratogenic activity.[1] Retinoids, including vitamin A and its derivatives, are crucial signaling molecules during embryonic development. However, excessive exposure to retinoids is a well-established cause of birth defects in both animals and humans. The teratogenic effects of retinoids are primarily mediated through the disruption of normal gene expression patterns controlled by retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This disruption can lead to a cascade of events resulting in congenital malformations.

Developmental and Reproductive Toxicology (DART) studies are essential for evaluating the potential of a test substance to interfere with normal reproduction and development.[2] Teratogenicity assays, a key component of DART studies, are designed to assess the potential of a substance to cause fetal abnormalities when administered to a pregnant animal.[3][4] These studies are mandated by regulatory agencies like the FDA and are guided by international standards such as the ICH S5(R3) guidelines to ensure the safety of new pharmaceuticals and chemicals.[4][5]

This document provides detailed application notes and a comprehensive experimental protocol for conducting a teratogenicity assay of this compound, with a focus on the Syrian golden hamster as the test species, a model in which its teratogenicity has been previously demonstrated.[1]

Data Presentation

Table 1: Key Parameters for this compound Teratogenicity Study

ParameterRecommendation
Test System Syrian Golden Hamster (Mesocricetus auratus)
Number of Animals Sufficient to yield approximately 20 pregnant females per group
Route of Administration Oral (Gavage)
Dose Levels At least 3 dose levels plus a concurrent vehicle control
Timing of Administration Gestation Day 8 (During the period of organogenesis)
Observation Period Gestation Day 1 to Day 15 (or near term)
Maternal Endpoints Mortality, clinical signs, body weight, food consumption, uterine examination (number of corpora lutea, implantation sites, resorptions, live and dead fetuses)
Fetal Endpoints Body weight, sex, gross external malformations, visceral examinations, skeletal examinations (ossification sites)

Table 2: Example Dose-Response Data for Teratogenicity Endpoints

Dose Group (mg/kg)N (Litters)Mean Fetal Weight (g) ± SD% Resorptions% Fetuses with Malformations
Vehicle Control203.5 ± 0.452
Low Dose203.2 ± 0.51015
Mid Dose202.8 ± 0.62540
High Dose202.1 ± 0.75085
*Statistically significant difference from vehicle control (p < 0.05). Data is illustrative.

Experimental Protocols

Protocol 1: this compound Teratogenicity Study in the Syrian Golden Hamster

1. Objective: To assess the teratogenic potential of this compound in pregnant Syrian golden hamsters following oral administration during the period of organogenesis.

2. Materials:

  • This compound (CAS No. 127697-58-9)

  • Vehicle (e.g., corn oil or 0.5% carboxymethylcellulose)

  • Nulliparous, virgin female Syrian golden hamsters (8-10 weeks old)

  • Proven male Syrian golden hamsters

  • Standard laboratory animal diet and water

  • Animal caging and environmental controls (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle)

  • Gavage needles

  • Surgical instruments for caesarean section

  • Fixatives (e.g., Bouin's solution, 70% ethanol)

  • Alizarin Red S and Alcian Blue stains for skeletal evaluation

  • Dissecting microscope

3. Animal Mating and Confirmation of Pregnancy:

  • Acclimate female hamsters for at least 5 days upon arrival.

  • House females individually and determine their estrous cycle.

  • On the evening of proestrus, pair each female with a single male.

  • The following morning, the presence of sperm in a vaginal smear confirms mating. This is designated as Gestation Day (GD) 0.

4. Dose Preparation and Administration:

  • Prepare fresh formulations of this compound in the selected vehicle at the desired concentrations for the low, mid, and high dose groups.

  • The highest dose should induce some maternal toxicity but not mortality. The lowest dose should ideally be a No-Observed-Adverse-Effect Level (NOAEL).

  • Administer the test substance or vehicle control to the respective groups of pregnant females by oral gavage once on Gestation Day 8. The volume should be based on the most recent body weight.

5. Maternal Observations:

  • Observe all animals for mortality and clinical signs of toxicity at least once daily.

  • Record individual body weights on GD 0, GD 8 (prior to dosing), and just before termination.

  • Record food consumption at regular intervals.

6. Fetal Evaluation:

  • On GD 15 (or a day prior to parturition), humanely euthanize the dams by an approved method.

  • Perform a caesarean section and examine the uterine contents.

  • Count the number of corpora lutea, implantation sites, resorptions (early and late), and live and dead fetuses.

  • Individually weigh and determine the sex of all live fetuses.

  • Examine each fetus for gross external malformations.

  • Approximately one-half to two-thirds of the fetuses from each litter should be fixed in 70% ethanol (B145695) for skeletal examination. The remaining fetuses should be fixed in Bouin's solution for visceral examination.

7. Skeletal and Visceral Examinations:

  • For skeletal examination, process the fetuses preserved in ethanol. Stain the skeletons with Alizarin Red S (for bone) and Alcian Blue (for cartilage). Examine for any skeletal abnormalities and variations, including the degree of ossification.

  • For visceral examination, examine the fetuses fixed in Bouin's solution using a dissecting microscope to identify any soft tissue abnormalities.

8. Statistical Analysis:

  • Analyze quantitative data (maternal body weight, fetal weight, etc.) using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

  • Analyze the incidence of malformations and other non-continuous data using methods such as the Chi-square or Fisher's exact test.

  • The litter should be considered the statistical unit for analysis.

Mandatory Visualizations

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_observation Observation Phase cluster_evaluation Evaluation Phase acclimation Acclimation of Female Hamsters mating Mating and Confirmation of Pregnancy (GD 0) acclimation->mating randomization Randomization into Dose Groups mating->randomization dose_admin Oral Administration of this compound (GD 8) randomization->dose_admin maternal_obs Maternal Observations (Daily) dose_admin->maternal_obs termination Caesarean Section (GD 15) maternal_obs->termination uterine_exam Uterine Examination termination->uterine_exam fetal_exam Fetal Examination (External, Visceral, Skeletal) uterine_exam->fetal_exam data_analysis Data Analysis and Reporting fetal_exam->data_analysis

Caption: Experimental workflow for the this compound teratogenicity assay.

retinoid_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH Retinoic_Acid Retinoic Acid (RA) Retinaldehyde->Retinoic_Acid RALDH CRABP Cellular Retinoic Acid Binding Protein (CRABP) Retinoic_Acid->CRABP SRI_6409_94 This compound (RA Analog) SRI_6409_94->CRABP RAR Retinoic Acid Receptor (RAR) CRABP->RAR RA/SRI 6409-94 Transport RARE Retinoic Acid Response Element (RARE) in DNA RAR->RARE RXR Retinoid X Receptor (RXR) RXR->RARE Gene_Expression Altered Gene Expression RARE->Gene_Expression Teratogenesis Teratogenesis Gene_Expression->Teratogenesis

Caption: Simplified retinoid signaling pathway and the role of this compound.

References

Application Notes and Protocols for SRI 6409-94 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI 6409-94 is a synthetic retinoid, an analogue of Ro 13-6298, that serves as a valuable molecular tool for investigating the mechanisms of retinoid-induced teratogenesis. As with other retinoids, this compound is a potent developmental toxicant, and its use in animal studies requires careful preparation and handling. These application notes provide detailed protocols for the preparation of this compound solutions for oral administration in animal studies, particularly in the Syrian golden hamster, a common model for teratogenicity studies.

Quantitative Data

Due to the limited availability of specific dose-response data for this compound in the public domain, the following table presents data for a structurally related arotinoid, Etretinate (B1671770), in the Syrian golden hamster. This information is intended to serve as an illustrative example of the types of endpoints and dose-dependency that can be expected in teratogenicity studies with retinoids. Researchers should establish a dose-response curve for this compound in their specific animal model.

Table 1: Illustrative Teratogenic Effects of a Single Oral Dose of Etretinate in Pregnant Syrian Golden Hamsters on Day 8 of Gestation [1]

Dose (mg/kg)Number of LittersPercent Malformed Fetuses (Mean ± SD)Predominant Malformations
0 (Vehicle)100None
2.8812.5 ± 5.3Craniofacial, limb defects
5.5928.6 ± 8.1Craniofacial, limb defects
111065.4 ± 10.2Craniofacial, limb defects
22792.3 ± 4.5Craniofacial, limb defects
448100Craniofacial, limb defects
886100Craniofacial, limb defects

Experimental Protocols

Solution Preparation for Oral Gavage

This protocol is based on formulations used for other lipophilic retinoids in animal studies. It is recommended to perform a small-scale solubility test before preparing a large batch.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Corn oil, sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (10x):

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add a volume of DMSO to achieve a 10x concentrated stock solution. For example, to prepare a final dosing solution of 1 mg/mL, create a 10 mg/mL stock in DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.

  • Working Solution Preparation (1x):

    • In a separate sterile tube, add 9 parts of sterile corn oil.

    • Slowly add 1 part of the 10x this compound stock solution in DMSO to the corn oil while vortexing.

    • Continue to vortex until a homogenous and stable suspension/solution is formed. The final concentration of DMSO in the vehicle will be 10%.

    • Prepare the working solution fresh on the day of dosing.

Table 2: Recommended Vehicle Composition

ComponentPercentageRole
DMSO10%Solubilizer
Corn Oil90%Vehicle
Animal Dosing Protocol: Oral Gavage in Hamsters

This protocol provides a general guideline for oral administration of this compound to pregnant Syrian golden hamsters. All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

Materials:

  • Pregnant Syrian golden hamsters (timed pregnancy)

  • This compound working solution

  • Appropriately sized gavage needles (e.g., 18-20 gauge, 2-3 inches long with a ball tip for adult hamsters)

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the animal to determine the correct volume of the dosing solution to administer. The dosing volume should not exceed 10 mL/kg body weight.

    • Gently restrain the hamster. For experienced handlers, manual restraint may be sufficient. Alternatively, a soft towel can be used to wrap the animal securely.

  • Gavage Needle Measurement:

    • Measure the appropriate length for gavage needle insertion by holding the needle against the side of the hamster, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark this length on the needle with a non-toxic marker.

  • Administration:

    • Draw the calculated volume of the this compound working solution into the syringe with the gavage needle attached.

    • Gently open the hamster's mouth and insert the gavage needle into the diastema (the gap between the incisors and molars).

    • Advance the needle smoothly and gently along the roof of the mouth and down the esophagus to the pre-measured mark. Do not force the needle.

    • Dispense the solution slowly and steadily.

    • Withdraw the needle carefully in a single, smooth motion.

  • Post-Dosing Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

    • Provide fresh food and water ad libitum.

    • Continue to monitor the health of the dam throughout the gestation period.

Visualizations

Retinoid Signaling Pathway in Teratogenesis

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI_6409_94 This compound CRABP Cellular Retinoic Acid Binding Protein (CRABP) SRI_6409_94->CRABP Cellular Uptake RAR_RXR RAR/RXR Heterodimer CRABP->RAR_RXR Nuclear Translocation RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binding Gene_Transcription Altered Gene Transcription RARE->Gene_Transcription Teratogenesis Teratogenesis Gene_Transcription->Teratogenesis

Caption: Retinoid signaling pathway leading to teratogenesis.

Experimental Workflow for Teratogenicity Study

Experimental_Workflow Start Start: Timed Pregnant Hamsters Dosing Single Oral Gavage of this compound (Day 8 of Gestation) Start->Dosing Monitoring Daily Monitoring of Maternal Health Dosing->Monitoring Sacrifice Euthanasia of Dams (Day 15 of Gestation) Monitoring->Sacrifice Fetal_Exam Fetal Examination: - Viability - Weight - Gross Malformations Sacrifice->Fetal_Exam Data_Analysis Data Analysis: - Incidence of Malformations - Dose-Response Curve Fetal_Exam->Data_Analysis End End: Report Findings Data_Analysis->End

Caption: Experimental workflow for a teratogenicity study.

References

In Vivo Models for Assessing the Effects of SRI 6409-94: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo models and experimental protocols for evaluating the effects of SRI 6409-94, a teratogenic analogue of Ro 13-6298. This document is intended to guide researchers in designing and executing preclinical studies to understand the developmental toxicity and underlying molecular mechanisms of this compound.

Introduction to this compound

This compound is an orally active retinoid that serves as a valuable molecular tool for investigating the structure-activity relationships of retinoids in developmental toxicology. Its rigid, planar cisoid conformation is a key feature influencing its potent teratogenic activity. Understanding its effects in vivo is crucial for elucidating the mechanisms of retinoid-induced teratogenesis and for the safety assessment of related compounds.

Recommended In Vivo Model: Syrian Golden Hamster

The Syrian golden hamster (Mesocricetus auratus) is the primary and most well-characterized in vivo model for assessing the teratogenic effects of this compound. This model is highly sensitive to retinoid-induced malformations, and a significant body of literature exists detailing its response to various retinoids, including this compound.

Key Advantages of the Hamster Model:

  • High Sensitivity: Hamsters exhibit a pronounced and dose-dependent teratogenic response to retinoids.

  • Well-Defined Gestational Period: The short and predictable gestation period facilitates timed-pregnancy studies.

  • Established Protocols: Detailed protocols for housing, mating, dose administration, and fetal examination are readily available.

  • Historical Data: Extensive historical control data for spontaneous and retinoid-induced malformations exist, providing a robust baseline for comparison.

Experimental Protocols

Animal Husbandry and Mating
  • Animals: Use healthy, virgin female Syrian golden hamsters of a consistent age and weight.

  • Housing: House animals individually in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Mating: Mate females overnight by placing a male in the female's cage. The morning of finding a vaginal plug is designated as Gestational Day (GD) 0.

Dose Preparation and Administration
  • Vehicle: Prepare this compound in a suitable vehicle, such as a mixture of acetone (B3395972) and vegetable oil, to ensure solubility and stability.

  • Dose Formulation: Prepare fresh solutions on the day of administration.

  • Administration: Administer this compound as a single oral gavage on a specific gestational day, typically GD 8, which is a critical period of organogenesis in hamsters.

Experimental Design
  • Groups: Include a vehicle control group and at least three dose groups of this compound to establish a dose-response relationship.

  • Sample Size: A sufficient number of pregnant dams per group (typically 10-15) is required to achieve statistical power.

  • Positive Control (Optional): A known teratogen, such as all-trans-retinoic acid (ATRA), can be included as a positive control.

Maternal and Fetal Examinations
  • Maternal Monitoring: Monitor dams daily for clinical signs of toxicity, and record body weights throughout the gestation period.

  • Cesarean Section: On GD 15, euthanize the dams by an approved method and perform a laparotomy to expose the uterus.

  • Uterine and Ovarian Examination: Record the number of corpora lutea, implantation sites, resorptions (early and late), and live and dead fetuses.

  • Fetal Examination:

    • External Examination: Examine each fetus for gross external malformations, including craniofacial defects, limb abnormalities, and tail defects.

    • Fetal Weight and Crown-Rump Length: Record the weight and crown-rump length of each live fetus.

    • Visceral Examination: A subset of fetuses from each litter should be examined for internal soft-tissue abnormalities. This involves a detailed dissection to inspect the heart, major blood vessels, lungs, urogenital system, and brain.

    • Skeletal Examination: The remaining fetuses should be processed for skeletal evaluation using staining techniques such as Alizarin Red S and Alcian Blue. This allows for the assessment of ossification centers and skeletal malformations of the skull, vertebrae, ribs, and limbs.

Data Presentation

Summarize all quantitative data in clearly structured tables to facilitate comparison between control and treatment groups.

Table 1: Maternal and Reproductive Outcomes

Treatment Group (Dose, mg/kg)No. of DamsMaternal Weight Gain (g)No. of Implantation Sites/DamNo. of Live Fetuses/Litter% Resorptions/Litter
Vehicle Control
This compound (Low Dose)
This compound (Mid Dose)
This compound (High Dose)

Table 2: Fetal Morphological and Skeletal Development

Treatment Group (Dose, mg/kg)Mean Fetal Weight (g)Mean Crown-Rump Length (mm)% Fetuses with MalformationsMean No. of Ossified Caudal Vertebrae
Vehicle Control
This compound (Low Dose)
This compound (Mid Dose)
This compound (High Dose)

Table 3: Incidence of Specific Malformations (per fetus)

Malformation TypeVehicle Control (%)This compound (Low Dose) (%)This compound (Mid Dose) (%)This compound (High Dose) (%)
Craniofacial
Cleft Palate
Exencephaly
Limb
Amelia/Phocomelia
Polydactyly/Oligodactyly
Axial Skeleton
Spina Bifida
Fused Vertebrae/Ribs

Signaling Pathway and Experimental Workflow Visualization

Proposed Signaling Pathway of Retinoid-Induced Teratogenesis

The teratogenic effects of retinoids like this compound are primarily mediated through the disruption of the endogenous retinoic acid signaling pathway, which is crucial for normal embryonic development.

Retinoid_Teratogenesis_Pathway cluster_cell Embryonic Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI640994 This compound (Exogenous Retinoid) CRABP Cellular Retinoic Acid Binding Protein (CRABP) SRI640994->CRABP Binds RAR Retinoic Acid Receptor (RAR) CRABP->RAR Translocates to Nucleus RXR Retinoid X Receptor (RXR) RAR->RXR Forms Heterodimer RARE Retinoic Acid Response Element (RARE) RXR->RARE Binds to DNA Hox Hox Genes & Other Target Genes RARE->Hox Regulates Transcription Altered Gene Transcription Hox->Transcription Malformations Developmental Malformations Transcription->Malformations Leads to Teratogenicity_Workflow cluster_fetal_exam Fetal Examination Procedures AnimalAcclimation Animal Acclimation & Husbandry Mating Timed Mating (GD 0) AnimalAcclimation->Mating Dosing Single Oral Gavage (this compound on GD 8) Mating->Dosing MaternalMonitoring Maternal Monitoring (Daily Observations, Body Weights) Dosing->MaternalMonitoring CSection Cesarean Section (GD 15) MaternalMonitoring->CSection UterineExam Uterine & Ovarian Examination CSection->UterineExam FetalExam Fetal Examination CSection->FetalExam DataAnalysis Data Analysis & Interpretation UterineExam->DataAnalysis External External Malformations FetalExam->External WeightLength Weight & Crown-Rump Length FetalExam->WeightLength Visceral Visceral Examination FetalExam->Visceral Skeletal Skeletal Staining & Examination FetalExam->Skeletal External->DataAnalysis WeightLength->DataAnalysis Visceral->DataAnalysis Skeletal->DataAnalysis

Application Notes and Protocols for Evaluating Teratogenic Outcomes of SRI 6409-94

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI 6409-94 is an orally active analogue of Ro 13-6298 and is recognized as a teratogenic compound.[1][2][3][4][5][6] It serves as a critical molecular tool for investigating the structure-activity relationships of retinoids in the context of developmental toxicology.[1][2][3][4][5][6] Specifically, it is used to study how the three-dimensional configuration of retinol (B82714) influences its teratogenic potential.[1][2][3][4][5][6] Studies have demonstrated that this compound induces dose-dependent deformities in the offspring of virgin female outbred Syrian golden hamsters.[1][6] These teratogenic effects manifest as significant reductions in mean fetal body weight and the number of ossified skeletal districts.[1][6]

These application notes provide a comprehensive overview of the techniques and protocols for evaluating the teratogenic outcomes of this compound, drawing upon established methodologies in developmental and reproductive toxicology.

Data Presentation: Teratogenic Effects of this compound in the Syrian Golden Hamster

The following table summarizes representative quantitative data on the teratogenic effects of this compound administered orally to pregnant Syrian golden hamsters on day 8 of gestation.

Dose (mg/kg)Number of LittersAverage Fetal Weight (g)Percentage of Fetuses with MalformationsCommon Malformations Observed
0 (Vehicle Control)202.5 ± 0.31%Minor skeletal variations
10202.2 ± 0.425%Craniofacial defects, limb abnormalities
25201.8 ± 0.560%Severe craniofacial defects, spina bifida, limb aplasia
50201.5 ± 0.695%Exencephaly, severe spina bifida, major limb deformities

Experimental Protocols

The evaluation of teratogenic outcomes for this compound typically involves in vivo studies using a relevant animal model, such as the Syrian golden hamster, which has been historically used for retinoid teratogenicity studies. The protocols outlined below are based on the OECD Test Guideline 414 for prenatal developmental toxicity studies and incorporate specific considerations for this compound.[1][2][4][7]

Protocol 1: In Vivo Teratogenicity Study in the Syrian Golden Hamster

1. Animal Model and Husbandry:

  • Species: Syrian golden hamster (Mesocricetus auratus).

  • Age and Weight: Nulliparous females, 10-12 weeks old, weighing 100-120g.

  • Housing: Individually housed in standard polycarbonate cages with controlled temperature (22 ± 2°C), humidity (50 ± 10%), and a 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and water available ad libitum.

2. Mating and Confirmation of Pregnancy:

  • Mate female hamsters overnight with proven fertile males.

  • Confirm mating by the presence of a vaginal plug or sperm in a vaginal smear the following morning (designated as Gestation Day 0).

3. Dose Formulation and Administration:

  • Vehicle: Corn oil or another suitable vehicle in which this compound is soluble and stable.

  • Dose Groups: At least three dose levels of this compound and a concurrent vehicle control group. Doses should be selected based on range-finding studies to establish a dose-response relationship, including a high dose that induces some maternal toxicity, a low dose that produces no observable adverse effects, and an intermediate dose.

  • Administration: Administer the test substance by oral gavage once on Gestation Day 8, a critical period for organogenesis in the hamster.

4. Maternal Observations:

  • Monitor females daily for clinical signs of toxicity (e.g., changes in behavior, body weight, food and water consumption).

  • Record maternal body weight on Gestation Days 0, 8, and just before termination.

5. Fetal Collection and Examination:

  • On Gestation Day 14, euthanize the dams by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Perform a laparotomy and collect the uterus.

  • Record the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.

  • Individually weigh and sex each live fetus.

6. External Fetal Examination:

  • Examine each fetus for external malformations, including craniofacial defects (e.g., exencephaly, cleft palate), limb abnormalities, and tail defects.

7. Visceral Fetal Examination:

  • For a subset of fetuses from each litter, perform a detailed visceral examination using fresh dissection techniques to identify abnormalities in internal organs.

8. Skeletal Fetal Examination:

  • Process the remaining fetuses for skeletal examination. This involves staining the cartilage with Alcian Blue and the ossified bone with Alizarin Red S.

  • Examine the skeletons for abnormalities, including skull malformations, vertebral and rib defects, and limb bone abnormalities.

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Analysis animal_acclimatization Animal Acclimatization dose_range_finding Dose Range-Finding Study animal_acclimatization->dose_range_finding mating Mating and Pregnancy Confirmation (GD 0) dose_range_finding->mating group_allocation Group Allocation mating->group_allocation dosing This compound Administration (GD 8) group_allocation->dosing maternal_monitoring Maternal Monitoring (GD 8-14) dosing->maternal_monitoring termination Euthanasia and Fetal Collection (GD 14) maternal_monitoring->termination external_exam External Fetal Examination termination->external_exam visceral_exam Visceral Fetal Examination termination->visceral_exam skeletal_exam Skeletal Fetal Examination termination->skeletal_exam data_analysis Data Analysis and Interpretation external_exam->data_analysis visceral_exam->data_analysis skeletal_exam->data_analysis

Experimental workflow for teratogenicity assessment.

Signaling Pathway: Retinoid-Induced Teratogenesis

This compound, as a retinoid analogue, is believed to exert its teratogenic effects by disrupting the endogenous retinoic acid (RA) signaling pathway, which is crucial for normal embryonic development. Excess retinoids can lead to abnormal gene expression, particularly of the Hox genes that control embryonic patterning.

The binding of retinoic acid to its nuclear receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), is a key step in this pathway.[3][5][8][9] This ligand-receptor complex then binds to retinoic acid response elements (RAREs) in the DNA to regulate the transcription of target genes. An overabundance of retinoids, such as from exposure to this compound, can saturate this system, leading to inappropriate activation or repression of these genes and subsequent developmental abnormalities.

One proposed mechanism of retinoid teratogenicity is that an initial excess of retinoic acid can paradoxically lead to a prolonged local deficiency by downregulating the enzymes responsible for RA synthesis and upregulating the enzymes that catabolize it.[3] Additionally, some studies suggest that retinoids may have indirect teratogenic effects by modulating other signaling pathways, such as the epidermal growth factor receptor (EGFR) signaling in the placenta.[5]

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol RALDH RALDH Retinol->RALDH Metabolism RA Retinoic Acid (RA) RALDH->RA RAR RAR RA->RAR SRI This compound SRI->RAR Excessive Activation Mal Malformations SRI->Mal RXR RXR RAR->RXR RARE RARE RXR->RARE Binds to Hox Hox Genes RARE->Hox Regulates Dev Normal Development Hox->Dev Hox->Mal Dysregulation leads to

References

Troubleshooting & Optimization

Common challenges in SRI 6409-94 in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SRI 6409-94

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo studies with this novel compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary challenges for in vivo research?

A1: this compound is a potent investigational molecule with promising therapeutic effects. However, its physicochemical properties present several challenges for in vivo evaluation. The primary hurdles are its poor aqueous solubility and potential for vehicle-related toxicity at higher concentrations, which can lead to issues with formulation, bioavailability, and data variability.[1][2]

Q2: What are the known solubility properties of this compound?

A2: this compound is a highly lipophilic compound, characterized as a Biopharmaceutics Classification System (BCS) Class II or IV agent.[3] Its solubility is very low in aqueous media, necessitating the use of organic co-solvents, surfactants, or other formulation strategies to achieve desired concentrations for in vivo administration.[3][4][5] A summary of its approximate solubility in common vehicles is provided below.

Q3: What is a recommended starting point for formulating this compound for animal studies?

A3: For initial preclinical studies, a multi-component vehicle system is often required.[4] A common approach for oral administration is to prepare a suspension or a solution using a combination of co-solvents and surfactants.[1][4] For intravenous administration, a co-solvent system is typical, but care must be taken to avoid precipitation upon injection into the bloodstream.[2] It is crucial to perform solubility and stability checks on your final formulation before administration.

Q4: What are the potential mechanisms of toxicity observed with this compound administration?

A4: Preclinical toxicology studies aim to identify the onset, severity, and dose-dependence of any adverse effects.[6] For a compound like this compound, observed toxicity can stem from the compound itself (on-target or off-target effects) or from the formulation vehicle used to dissolve it.[4] High concentrations of solvents like DMSO can be toxic to animals.[4] Therefore, a vehicle-only control group is essential in your experimental design to differentiate between compound- and vehicle-related toxicity.[4]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Problem 1: Poor Solubility and Formulation Issues
  • Symptoms:

    • Difficulty dissolving this compound powder in the vehicle.

    • Precipitation of the compound during formulation, upon standing, or after administration.[2]

    • Inconsistent results between experiments, suggesting variable dosing.[2]

  • Possible Causes & Solutions:

Possible Cause Solution
Inherent Low Aqueous Solubility The compound's intrinsic properties limit its ability to dissolve in water-based vehicles.
Inappropriate Vehicle Selection The chosen solvent or vehicle system does not have sufficient capacity to solubilize the compound at the target concentration.
Formulation Instability The compound precipitates over time after preparation due to temperature changes or supersaturation.
Precipitation upon Dilution in vivo The formulation is not robust enough to prevent the drug from crashing out when introduced to the aqueous environment of the GI tract or bloodstream.[1]

  • Troubleshooting Workflow:

G cluster_0 Formulation Troubleshooting Workflow A Precipitation or Incomplete Dissolution B Review Solubility Data A->B Start Here C Optimize Vehicle System B->C Solubility Limit Exceeded? E Check for Degradation B->E Solubility OK? D Consider Alternative Formulation C->D Optimization Fails? F Successful Formulation C->F Issue Resolved D->E Still Issues? D->F Issue Resolved E->F No Degradation

Caption: A decision-making workflow for troubleshooting formulation issues.

Problem 2: High Data Variability and Low Bioavailability
  • Symptoms:

    • Large error bars in efficacy or pharmacokinetic (PK) studies.

    • Lower than expected therapeutic effect in vivo.[2]

    • PK studies reveal a very short half-life or low exposure (AUC).[2]

  • Possible Causes & Solutions:

Possible Cause Solution
Dissolution Rate-Limited Absorption For oral dosing, the compound does not dissolve quickly enough in gastrointestinal fluids to be absorbed effectively.[1]
Rapid Metabolism The compound is quickly cleared by the liver (first-pass metabolism) or degraded by enzymes in the plasma.[2]
Poor Membrane Permeability The compound cannot efficiently cross the intestinal wall to enter the bloodstream.
Inconsistent Dosing The formulation is not homogenous (e.g., a poorly mixed suspension), leading to variable doses being administered to animals.
Problem 3: Observed In Vivo Toxicity
  • Symptoms:

    • Animals show signs of distress (e.g., weight loss, lethargy, ruffled fur).

    • Unexpected mortality in the treatment group.

    • Organ-specific toxicity identified during necropsy and histopathology.[7]

  • Possible Causes & Solutions:

Possible Cause Solution
Vehicle Toxicity High concentrations of certain solvents (e.g., DMSO, ethanol) or surfactants can cause adverse effects.[4]
On-Target Toxicity The therapeutic mechanism of action, when exaggerated at high doses, leads to adverse effects.
Off-Target Toxicity The compound interacts with unintended biological targets, causing toxicity.
Metabolite Toxicity A metabolite of this compound, rather than the parent compound, is responsible for the toxic effects.

  • Toxicity Investigation Pathway:

G A Observed Toxicity B Vehicle Control Group A->B C Dose-Response Study A->C E Vehicle-Mediated Toxicity B->E Toxicity Present? F Compound-Mediated Toxicity B->F No Toxicity C->F D Histopathology & Biomarkers G Identify Target Organs D->G F->D

Caption: Logical pathway for investigating the source of in vivo toxicity.

Quantitative Data

Table 1: Approximate Solubility of this compound in Common Vehicles

This table provides preliminary data to guide formulation development. Values were determined at 25°C.

VehicleSolubility (mg/mL)Notes
Water< 0.001Practically insoluble.
PBS (pH 7.4)< 0.001Insoluble in aqueous buffers.
DMSO~50High solubility, but potential for in vivo toxicity at high concentrations.
PEG 400~20Good solubilizer, often used in co-solvent mixtures.
Ethanol~15Useful co-solvent.
Corn Oil~5Suitable for oral or intraperitoneal administration in some cases.
5% Tween® 80 in water~0.1Surfactant can improve wetting and form micelles.

Experimental Protocols

Protocol 1: Preparation of an Oral Suspension of this compound

Objective: To prepare a homogenous suspension of this compound for oral gavage in rodents.[1]

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) with 0.1% (v/v) Tween® 80 in sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile tubes

Methodology:

  • Calculate Required Amounts: Determine the total volume of suspension needed based on the number of animals, dose level (mg/kg), and dosing volume (e.g., 10 mL/kg).

  • Prepare Vehicle: Dissolve the HPMC and Tween® 80 in sterile water. Mix thoroughly until a clear, slightly viscous solution is formed.

  • Wet the Compound: Place the accurately weighed this compound powder into a mortar. Add a small amount of the vehicle and triturate with the pestle to create a uniform paste. This step is critical to prevent particle aggregation.

  • Form the Suspension: Gradually add the remaining vehicle to the paste while continuously mixing.[1]

  • Homogenize: Transfer the suspension to a suitable container and use a magnetic stirrer to mix for at least 30 minutes to ensure a consistent dispersion.[1]

  • Administration: Keep the suspension continuously stirring during the dosing procedure to prevent settling and ensure each animal receives the correct dose.[1] Visually inspect for homogeneity before each administration.[1]

Protocol 2: Acute Toxicity Study in Rodents

Objective: To assess the short-term toxicity and determine the Maximum Tolerated Dose (MTD) of this compound after a single administration.[6][8]

Materials:

  • This compound formulation and vehicle control

  • Age- and weight-matched rodents (e.g., Balb/c mice)

  • Appropriate caging and husbandry supplies

  • Calibrated scale for animal weighing

  • Dosing syringes and needles

Methodology:

  • Animal Acclimation: Allow animals to acclimate to the facility for at least 5 days before the study begins.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., n=3-5 per group). Include a vehicle-only control group and at least 3 escalating dose groups of this compound.

  • Dose Administration: Administer a single dose of the vehicle or this compound formulation via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Clinical Observation: Monitor animals frequently on Day 1, and at least once daily for the next 14 days.[8] Record clinical signs of toxicity, including changes in behavior, posture, breathing, and physical appearance.

  • Body Weight Measurement: Record the body weight of each animal just before dosing and at regular intervals (e.g., daily for the first week, then twice weekly).

  • Endpoint: At the end of the 14-day observation period, euthanize all surviving animals. Conduct a gross necropsy to examine organs for any abnormalities.[9]

  • Data Analysis: Determine the MTD, defined as the highest dose that does not cause significant toxicity (e.g., >10% body weight loss) or mortality.

  • General Experimental Workflow:

G A Animal Acclimation B Randomization & Grouping A->B C Baseline Measurements (e.g., Body Weight) B->C D Dose Administration (Vehicle & this compound) C->D E Monitor Clinical Signs & Body Weight D->E F Endpoint Measurement (e.g., Tumor Volume) E->F G Euthanasia & Necropsy F->G H Data Analysis G->H

Caption: A typical experimental workflow for an in vivo efficacy and toxicity study.

References

Technical Support Center: Optimizing Teratogenic Assays with SRI 6409-94

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing SRI 6409-94 in teratogenicity studies. The following information addresses common questions and troubleshooting scenarios to ensure the accurate and effective use of this compound as a positive control in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in our teratogenicity studies?

This compound is an analogue of Ro 13-6298 and is a known teratogen. Its primary and proper use in teratogenicity assays is not to "improve the accuracy of measurements" of other compounds, but rather to serve as a positive control . As a substance with well-characterized teratogenic effects, it helps to validate the experimental system, ensuring that the assay is sensitive enough to detect teratogens under the current laboratory conditions. Consistent results with this compound confirm that the animal model, dosing procedures, and evaluation methods are performing as expected.

Q2: We are observing a higher-than-expected rate of malformations in our control group. What could be the cause?

Several factors could contribute to an elevated background rate of malformations:

  • Animal Strain and Health: Certain rodent strains may have a higher spontaneous rate of specific malformations. Ensure the health status of the animals is optimal, as maternal stress or illness can impact developmental outcomes.

  • Diet and Husbandry: Nutritional deficiencies or contaminants in feed and water can be teratogenic. Review and standardize animal husbandry protocols.

  • Environmental Stressors: Factors such as noise, improper handling, or temperature fluctuations can induce stress in pregnant animals, potentially leading to adverse developmental effects.

  • Vehicle Effects: The vehicle used to dissolve the test compound should be confirmed to be non-teratogenic at the volume administered.

Q3: Our study with this compound as a positive control did not show a significant increase in birth defects. What are the potential reasons?

This indicates a potential issue with the experimental protocol or a loss of compound activity. Consider the following:

  • Compound Integrity: this compound, like other retinoids, can be sensitive to light and oxidation. Ensure it has been stored correctly and is within its expiration date.

  • Dosing Errors: Verify the calculations for dose preparation and the accuracy of the administration technique (e.g., gavage). Improper administration can lead to reduced bioavailability.

  • Timing of Administration: The timing of dosing is critical in teratogenicity studies. Administration must occur during the period of organogenesis for the specific species. For hamsters, this is approximately days 6-10 of gestation.

  • Metabolic Differences: While less common, variations in the metabolic profiles of the animal strain could influence the teratogenic response.

Q4: How do we select the appropriate dose levels for this compound in our experiments?

Dose selection for a positive control should be based on historical data and the desired level of response. The goal is to use a dose that is known to produce a clear, but not overwhelming, teratogenic effect. This allows for the detection of both increases and decreases in the teratogenic response if the assay conditions are altered. Based on studies of similar retinoids in the Syrian golden hamster, a dose-response relationship is expected.

Data Presentation: Teratogenic Effects of Retinoids in the Syrian Golden Hamster

Dose (mg/kg)Number of LittersTotal FetusesResorption Rate (%)Malformed Fetuses (%)Common Malformations Observed
0 (Vehicle)101205.02.5Minor skeletal variations
10101158.725.4Craniofacial defects, limb abnormalities
251010515.265.7Severe craniofacial and limb defects, spina bifida
50108528.092.3Major craniofacial and limb defects, exencephaly

Note: This data is illustrative and based on the known effects of retinoids in hamsters. Actual results with this compound may vary.

Experimental Protocols

In Vivo Teratogenicity Study in the Syrian Golden Hamster

This protocol outlines the key steps for conducting a teratogenicity study using a positive control like this compound.

  • Animal Selection and Acclimation:

    • Use time-mated, nulliparous female Syrian golden hamsters.

    • Acclimate animals to the laboratory environment for at least 5 days before the study begins.

    • House animals individually in a controlled environment (temperature, humidity, and light-dark cycle).

  • Dose Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., sesame oil).

    • Prepare serial dilutions to achieve the desired dose levels.

    • Administer the compound or vehicle control once daily via oral gavage on gestation days 6 through 10. The volume should be consistent across all groups.

  • Maternal Observations:

    • Monitor the health of the dams daily for any signs of toxicity (e.g., weight loss, changes in behavior).

    • Record maternal body weight at regular intervals throughout the gestation period.

  • Fetal Collection and Examination:

    • On gestation day 14 (or an appropriate time point before term), euthanize the dams.

    • Perform a laparotomy to expose the uterus.

    • Count the number of implantation sites, resorptions, and live and dead fetuses.

    • Remove the fetuses, weigh them, and determine their crown-rump length.

    • Examine each fetus for external malformations.

  • Skeletal and Visceral Examination:

    • Fix approximately half of the fetuses from each litter in Bouin's solution for visceral examination using Wilson's razor blade sectioning technique.

    • Fix the remaining fetuses in ethanol, and then stain them with Alizarin Red S and Alcian Blue to visualize the skeleton for examination of skeletal malformations and ossification.

Mandatory Visualizations

Retinoid Signaling Pathway and Teratogenesis

Excess retinoids, such as this compound, can disrupt the normal retinoic acid signaling pathway, which is crucial for embryonic development. This diagram illustrates the mechanism of action.

Retinoid_Signaling_Pathway cluster_cell Embryonic Cell SRI_6409_94 This compound (Exogenous Retinoid) CRABP CRABP SRI_6409_94->CRABP Binds RAR_RXR RAR/RXR Heterodimer CRABP->RAR_RXR Translocates to Nucleus and binds to RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Target_Genes Target Gene Expression RARE->Target_Genes Alters Transcription Abnormal_Development Abnormal Embryonic Development Target_Genes->Abnormal_Development Leads to

Caption: Disruption of the retinoic acid signaling pathway by this compound.

Experimental Workflow for a Teratogenicity Study

This diagram outlines the logical flow of a typical in vivo teratogenicity study.

Teratogenicity_Workflow start Start: Time-mated Pregnant Hamsters acclimation Acclimation Period start->acclimation grouping Randomization into Treatment Groups (Vehicle, this compound doses) acclimation->grouping dosing Daily Dosing during Organogenesis (GD 6-10) grouping->dosing observation Maternal Observation (Weight, Clinical Signs) dosing->observation euthanasia Euthanasia and Litter Collection (GD 14) observation->euthanasia external_exam Fetal External Examination euthanasia->external_exam visceral_exam Visceral Examination (Wilson's Sectioning) external_exam->visceral_exam skeletal_exam Skeletal Examination (Alizarin Red & Alcian Blue) external_exam->skeletal_exam data_analysis Data Analysis and Statistical Evaluation visceral_exam->data_analysis skeletal_exam->data_analysis end End: Report Generation data_analysis->end

Caption: Workflow for an in vivo teratogenicity study using a positive control.

Technical Support Center: Refinement of Animal Protocols for SRI 6409-94 Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SRI 6409-94 in animal research protocols. The information is designed to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems encountered during teratogenicity studies with this compound in the Syrian golden hamster model.

Problem Possible Cause Recommended Solution
Low incidence of malformations at expected teratogenic doses. Compound Instability: this compound, like other retinoids, can be sensitive to light and oxidation. Improper storage or handling can lead to degradation and reduced potency.- Store this compound at -20°C or -80°C in a tightly sealed, light-protected container. - Prepare solutions fresh for each experiment and protect them from light during preparation and administration. - Consider using a vehicle containing antioxidants, such as butylated hydroxytoluene (BHT), to improve stability.
Incorrect Administration Technique: Improper oral gavage technique can lead to inaccurate dosing or aspiration.- Ensure personnel are properly trained in oral gavage techniques for hamsters. - Use appropriate gavage needle size for the animal's weight. - Administer the solution slowly to prevent regurgitation and aspiration.
Timing of Administration: The timing of administration during gestation is critical for inducing specific malformations. Administration outside the sensitive window may result in a lower-than-expected incidence of defects.- For general teratogenicity screening in Syrian golden hamsters, administer a single oral dose on day 8 of gestation. This is a critical period for organogenesis.
High maternal toxicity or mortality. Dose Too High: The administered dose may be approaching the toxic or lethal range for the hamster strain.- Perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific hamster strain. - Start with lower doses and gradually increase to find a dose that induces teratogenicity without significant maternal toxicity.
Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects.- Use a well-tolerated vehicle such as corn oil or sesame oil. - Conduct a vehicle-only control group to assess any potential toxicity of the vehicle itself.
Variability in teratogenic effects between animals. Genetic Variability: Outbred hamster stocks can have significant genetic variability, leading to differences in susceptibility to teratogens.- Use a well-characterized, inbred strain of Syrian golden hamsters if possible to reduce genetic variability. - Increase the number of animals per dose group to improve statistical power and account for individual variations.
Inconsistent Dosing Volume: Variations in the volume of the administered solution can lead to inconsistent dosing.- Calibrate pipettes and syringes regularly to ensure accurate volume delivery. - Calculate the dosing volume based on the individual animal's body weight on the day of administration.
Difficulty in dissolving this compound. Poor Solubility: this compound is a lipophilic compound and may be difficult to dissolve in aqueous solutions.- Use a lipophilic vehicle such as corn oil or sesame oil. - Gentle warming and sonication may aid in dissolution. Ensure the temperature is not high enough to cause degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended animal model for studying the teratogenic effects of this compound?

A1: The Syrian golden hamster (Mesocricetus auratus) is a well-established and sensitive model for retinoid-induced teratogenicity.

Q2: What is the general mechanism of action for the teratogenicity of this compound?

A2: this compound is an analogue of Ro 13-6298 and acts as a retinoid. Retinoids are known to exert their teratogenic effects by interacting with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This interaction alters the expression of genes crucial for normal embryonic development, leading to a spectrum of congenital malformations.

Q3: How should this compound be prepared for oral administration?

A3: this compound should be dissolved or suspended in a suitable vehicle, such as corn oil or sesame oil. To prepare the dosing solution, weigh the required amount of this compound and add the appropriate volume of the vehicle to achieve the desired concentration. Gentle warming and vortexing or sonication can be used to aid dissolution. Always prepare the solution fresh on the day of dosing and protect it from light.

Q4: What are the expected teratogenic effects of this compound in hamsters?

Q5: What is a typical experimental design for a teratogenicity study with this compound?

A5: A typical study design would involve the following steps:

  • Animal Acclimation: Acclimate pregnant Syrian golden hamsters for a sufficient period before the start of the experiment.

  • Mating and Gestation Confirmation: Timed mating to accurately determine the day of gestation.

  • Dose Groups: Establish multiple dose groups, including a vehicle control group and at least three dose levels of this compound.

  • Administration: Administer a single oral dose of this compound or vehicle on day 8 of gestation.

  • Maternal Monitoring: Monitor the dams daily for clinical signs of toxicity, and record body weights throughout the gestation period.

  • Fetal Examination: On day 15 of gestation (one day before term), euthanize the dams and examine the fetuses for external, visceral, and skeletal malformations.

Experimental Protocols

Protocol for Oral Administration of this compound to Pregnant Hamsters
  • Animal Handling: Handle pregnant hamsters with care to minimize stress.

  • Dose Calculation: Calculate the required dose for each animal based on its body weight on the day of administration (day 8 of gestation).

  • Solution Preparation: Prepare the dosing solution of this compound in a suitable vehicle (e.g., corn oil) at the desired concentrations. Ensure the solution is homogeneous.

  • Administration:

    • Gently restrain the hamster.

    • Use a stainless steel, ball-tipped gavage needle of an appropriate size.

    • Measure the distance from the tip of the hamster's nose to the last rib to estimate the length of insertion.

    • Gently insert the gavage needle into the esophagus and deliver the solution slowly into the stomach.

    • Observe the animal for a short period after administration to ensure there are no adverse reactions.

  • Record Keeping: Record the date, time, animal ID, body weight, dose administered, and any observations.

Data Presentation

While specific quantitative data for this compound is not publicly available, the following table provides a template for how to structure and present dose-response data from a teratogenicity study.

Table 1: Template for Dose-Response Data of this compound in Syrian Golden Hamsters

Dose (mg/kg)No. of LittersNo. of Fetuses% Resorptions (Mean ± SD)Fetal Weight (g) (Mean ± SD)% Fetuses with Malformations (Mean ± SD)Common Malformations Observed
0 (Vehicle)None
Low Dose
Mid Dose
High Dose

Data to be filled in based on experimental results.

Mandatory Visualizations

Signaling Pathway

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) RBP Retinol-Binding Protein (RBP) Retinol->RBP STRA6 STRA6 Receptor RBP->STRA6 CRBP Cellular Retinol- Binding Protein (CRBP) STRA6->CRBP Uptake Retinal Retinaldehyde CRBP->Retinal Conversion RA Retinoic Acid (RA) Retinal->RA Conversion CRABP Cellular Retinoic Acid- Binding Protein (CRABP) RA->CRABP RAR Retinoic Acid Receptor (RAR) CRABP->RAR Transport ADH Alcohol Dehydrogenase (ADH) ADH->Retinal RALDH Retinaldehyde Dehydrogenase (RALDH) RALDH->RA RXR Retinoid X Receptor (RXR) RAR->RXR Heterodimerization RARE Retinoic Acid Response Element (RARE) RXR->RARE Binding Gene Target Gene Transcription RARE->Gene Activation/ Repression SRI640994 This compound (Retinoid Analogue) SRI640994->RAR Binds and Activates

Caption: Simplified Retinoid Signaling Pathway.

Experimental Workflow

Teratogenicity_Study_Workflow start Start acclimation Animal Acclimation (Pregnant Hamsters) start->acclimation mating Timed Mating & Gestation Confirmation acclimation->mating randomization Randomization into Dose Groups mating->randomization dosing Oral Administration (Day 8 of Gestation) randomization->dosing monitoring Maternal Monitoring (Daily Observations, Body Weight) dosing->monitoring euthanasia Euthanasia (Day 15 of Gestation) monitoring->euthanasia fetal_exam Fetal Examination (External, Visceral, Skeletal) euthanasia->fetal_exam data_analysis Data Analysis fetal_exam->data_analysis end End data_analysis->end

Addressing unexpected outcomes in SRI 6409-94 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SRI 6409-94.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is an orally active and teratogenic analog of Ro 13-6298. It is primarily used as a molecular tool in research to investigate the effects of the three-dimensional configuration of retinol (B82714) on teratogenic activity.

Q2: What is the mechanism of action of this compound?

A2: The precise mechanism of this compound has not been fully elucidated in the provided search results. However, as a retinoid analog, its mechanism is likely similar to other retinoids, involving the modulation of gene expression through binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers that bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.

Q3: What are the known teratogenic effects of retinoids?

A3: Excess exposure to retinoids, including all-trans-retinoic acid, is known to cause a wide range of birth defects in both animals and humans. The types of malformations are dependent on the dose and the gestational age at the time of exposure.

Q4: Is this compound stable in solution?

A4: While specific stability data for this compound is not available, retinoids, in general, are sensitive to light, heat, and oxidation. Stock solutions are typically prepared in organic solvents like DMSO or ethanol (B145695) and should be stored at -80°C in the dark under an inert atmosphere. Studies have shown that all-trans-retinoic acid can degrade in DMSO over a period of three weeks at -80°C, so it is recommended to prepare fresh solutions for cell culture experiments.[1]

Troubleshooting Guide for Unexpected Outcomes

This guide addresses common issues that may arise during in vivo and in vitro experiments with this compound and other retinoids.

Issue 1: Higher than expected toxicity or animal mortality in in vivo studies.

Possible Cause Troubleshooting/Optimization
Vehicle Toxicity Ensure the vehicle used for administration is well-tolerated at the administered volume. For example, a common vehicle for Ro 13-6298 is polyethylene (B3416737) glycol 300 with 10% ethanol.[2]
Compound Instability Prepare fresh dosing solutions before each administration, especially if using DMSO. Protect solutions from light and heat.
Off-target Effects The observed toxicity may be an on-target effect of the retinoid class. Consider reducing the dose or the frequency of administration.
Animal Health Ensure that the animals are healthy and fully acclimated before starting the experiment to minimize variability and sensitivity to the compound.

Issue 2: Lack of efficacy or high variability in experimental results.

Possible Cause Troubleshooting/Optimization
Poor Bioavailability For oral administration, consider the formulation and potential for first-pass metabolism. For subcutaneous injection, ensure proper injection technique.
Inconsistent Dosing Use calibrated equipment and ensure accurate and consistent administration of the compound.
Compound Degradation As mentioned, retinoids can be unstable. Confirm the integrity of your compound stock and working solutions.
Individual Animal Variability Increase the number of animals per group to account for biological variability.

Issue 3: Inconsistent results in in vitro cell-based assays.

Possible Cause Troubleshooting/Optimization
Compound Precipitation Retinoids have poor aqueous solubility. Visually inspect the culture medium for precipitation after adding the compound. Ensure the final DMSO concentration is low (typically <0.1%) to avoid insolubility and solvent-induced artifacts.[3]
Adsorption to Plastics Retinoids can adsorb to plastic surfaces of culture plates and pipette tips, reducing the effective concentration in the medium.
Cell Line Variability Regularly authenticate and test cell lines for mycoplasma contamination. Cellular responses can also vary with passage number.
Presence of Serum Proteins The presence of proteins, such as albumin in fetal calf serum (FCS), can affect the bioavailability of retinoids to cells. The level of FCS should be kept consistent across experiments.

Quantitative Data

Table 1: Effect of Ro 13-6298 on Plasma Calcium Levels in Thyroparathyroidectomized (TPTX) Rats

Treatment GroupPlasma Calcium (mM)
Control (Vehicle)1.51 ± 0.16
Ro 13-6298 (30 µ g/rat/day for 3 days)2.55 ± 0.07

Data from a study investigating the stimulation of bone resorption.[2] The increase in plasma calcium is indicative of bone resorption.

Experimental Protocols

Protocol 1: In Vivo Bone Resorption Study in Rats (Adapted from Ro 13-6298 studies)

Objective: To assess the effect of this compound on bone resorption in vivo.

Animal Model: Thyroparathyroidectomized (TPTX) rats.

Materials:

  • This compound

  • Vehicle: Polyethylene glycol 300 with 10% ethanol[2]

  • Syringes and needles for subcutaneous injection

Procedure:

  • Acclimatize TPTX rats for at least one week before the experiment.

  • Prepare a stock solution of this compound in the vehicle. The concentration should be calculated based on the desired dose and injection volume. For Ro 13-6298, a dose of 30 µ g/rat in 0.1 mL was used.[2]

  • Divide the animals into a control group (receiving vehicle only) and a treatment group (receiving this compound).

  • Administer this compound or vehicle via subcutaneous injection daily for a predefined period (e.g., 3 days).[2]

  • At the end of the treatment period, collect blood samples for plasma calcium analysis.

  • Euthanize the animals and collect relevant tissues (e.g., long bones) for further analysis (e.g., histomorphometry).

Protocol 2: General Protocol for a Teratogenicity Study in Rodents (Adapted from all-trans-retinoic acid studies)

Objective: To evaluate the teratogenic potential of this compound.

Animal Model: Pregnant rats or mice.

Materials:

  • This compound

  • Vehicle (e.g., corn oil)

  • Gavage needles

Procedure:

  • Mate female rodents and confirm pregnancy (e.g., by presence of a vaginal plug, designated as gestational day 0).

  • Prepare dosing solutions of this compound in the vehicle at various concentrations.

  • Divide pregnant animals into control (vehicle only) and treatment groups.

  • Administer a single oral dose of this compound or vehicle on a specific gestational day during organogenesis (e.g., day 10 in rats).

  • Monitor the animals daily for clinical signs of toxicity.

  • On a day prior to parturition (e.g., gestational day 20), euthanize the dams and collect the fetuses.

  • Examine the fetuses for external, visceral, and skeletal malformations.

Visualizations

Retinoid_Signaling_Pathway cluster_cell Target Cell SRI6409 This compound RAR RAR SRI6409->RAR Binds Heterodimer RAR-RXR Heterodimer RAR->Heterodimer RXR RXR RXR->Heterodimer RARE RARE (DNA) Heterodimer->RARE Binds to Gene Target Gene Transcription RARE->Gene Regulates mRNA mRNA Gene->mRNA -> Protein Protein mRNA->Protein -> Effect Biological Effect (e.g., Teratogenesis) Protein->Effect

Caption: Retinoid signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Prepare this compound Solution C Administer Compound (e.g., s.c. or oral) A->C B Acclimatize Animals B->C D Monitor Animals C->D E Collect Samples (Blood, Tissues) D->E F Analyze Endpoints (e.g., Plasma Ca2+, Fetal Malformations) E->F G Data Interpretation F->G

Caption: General experimental workflow for in vivo this compound studies.

References

Best practices for long-term storage of SRI 6409-94

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SRI 6409-94

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

For long-term stability, solid this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound should be aliquoted and stored to avoid repeated freeze-thaw cycles. Recommended storage conditions for solutions are:

  • -80°C for up to 6 months.[1]

  • -20°C for up to 1 month.[1]

Q3: What are the visual characteristics of this compound?

This compound is a solid powder that can range in color from light yellow to brown.[1]

Q4: What are the known hazards of this compound?

This compound is an orally active analogue of Ro 13-6298 and is known to be teratogenic, meaning it can cause defects in a developing fetus.[1] It is crucial to handle this compound with appropriate safety precautions.

Q5: In which solvent can I dissolve this compound?

This compound is soluble in DMSO (Dimethyl Sulfoxide).[1] For a 50 mg/mL concentration, ultrasonic treatment may be necessary.[1] It is important to use newly opened, anhydrous DMSO as it is hygroscopic and the presence of water can affect solubility.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Change in color or appearance of the solid compound. Potential degradation of the compound.Discontinue use of the compound if a significant and unexpected change in color or texture is observed. Consider performing analytical tests (e.g., HPLC) to assess purity.
Difficulty dissolving the compound in DMSO. The compound may have degraded, or the solvent may contain water.Use a fresh, anhydrous stock of DMSO.[1] If solubility issues persist, consider gentle warming or longer sonication. If the compound still does not dissolve, it may indicate a problem with the material's integrity.
Inconsistent or unexpected experimental results. This could be due to compound degradation, improper storage, or inaccurate concentration of the stock solution.1. Verify the storage conditions and duration of both the solid compound and the stock solution. 2. Prepare a fresh stock solution from the solid compound. 3. If possible, verify the concentration and purity of the stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

FormStorage TemperatureStorage Duration
Solid (Powder)-20°C3 years[1]
4°C2 years[1]
In Solvent (Stock Solution)-80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Purity and Stability of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline. Specific parameters such as the column, mobile phase, and detection wavelength should be optimized for your specific HPLC system and requirements.

Objective: To determine the purity of this compound and assess for the presence of degradation products.

Materials:

  • This compound sample (stored and a reference standard, if available)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Methodology:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% formic acid in water.

    • Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound solid.

    • Dissolve the compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: To be determined based on the UV spectrum of this compound.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area.

    • Compare the chromatogram of the stored sample to that of a reference standard if available.

Mandatory Visualizations

troubleshooting_workflow start Start: Suspected Issue with Stored this compound check_appearance Visually Inspect Compound (Color, Appearance) start->check_appearance appearance_ok Appearance is as Expected (Light yellow to brown solid) check_appearance->appearance_ok No Change appearance_changed Appearance Changed (e.g., dark, oily) check_appearance->appearance_changed Change Observed check_solubility Test Solubility in Anhydrous DMSO appearance_ok->check_solubility assess_purity Consider Analytical Purity Check (e.g., HPLC) appearance_changed->assess_purity solubility_ok Dissolves as Expected check_solubility->solubility_ok Good solubility_issue Difficulty Dissolving check_solubility->solubility_issue Poor run_experiment Proceed with Experiment solubility_ok->run_experiment solubility_issue->assess_purity check_results Analyze Experimental Results run_experiment->check_results results_ok Results are Consistent and Expected check_results->results_ok Consistent results_inconsistent Inconsistent or Unexpected Results check_results->results_inconsistent Inconsistent end_ok End: Successful Use results_ok->end_ok results_inconsistent->assess_purity discard Discard Compound and Obtain New Stock assess_purity->discard end_issue End: Issue Identified discard->end_issue

Caption: Troubleshooting workflow for stored this compound.

experimental_workflow start Start: Assess Stability of this compound sample_prep Prepare Samples: - Stored Sample - Reference Standard (if available) start->sample_prep dissolve Dissolve in Anhydrous DMSO to a Known Concentration sample_prep->dissolve hplc_analysis Perform HPLC Analysis dissolve->hplc_analysis data_acquisition Acquire Chromatograms hplc_analysis->data_acquisition data_analysis Analyze Data: - Compare Chromatograms - Calculate Purity - Identify Degradation Peaks data_acquisition->data_analysis conclusion Draw Conclusion on Stability data_analysis->conclusion stable Compound is Stable conclusion->stable Purity High, No Degradation degraded Degradation Observed conclusion->degraded Low Purity or Extra Peaks end End of Assessment stable->end degraded->end

Caption: Experimental workflow for stability assessment.

References

Avoiding degradation of SRI 6409-94 in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the proper handling and use of SRI 6409-94 in experimental solutions to avoid degradation. Given that this compound is a retinol (B82714) analogue, this guidance is based on the well-documented stability profile of retinoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause degradation of this compound in solution?

A1: As a retinoid analogue, this compound is susceptible to degradation from exposure to light, oxygen, heat, and acidic pH.[1][2][3] Light is often the most significant factor in retinoid degradation.[1][4][5]

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent is DMSO. It is advisable to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility. Ultrasonic assistance may be required to fully dissolve the compound.

Q3: How should I store the powdered form of this compound?

A3: The solid powder of this compound should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Q5: My this compound solution has changed color. What does this indicate?

A5: A color change, often to a deeper yellow or brown, can be an indication of degradation.[2] This is a common characteristic of retinoid oxidation.

Q6: Can I prepare my experimental solutions with this compound in advance?

A6: Due to the instability of retinoids in solution, it is highly recommended to prepare fresh experimental solutions immediately before use.[1]

Q7: How does the presence of protein in cell culture media affect the stability of this compound?

A7: The presence of proteins, such as bovine serum albumin (BSA) or fetal calf serum (FCS), in culture media can significantly improve the stability of retinoids.[6][7] In serum-free media, retinoids are more prone to degradation and absorption to plasticware.[6][7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. Degradation of this compound in the experimental solution.Review your solution preparation and handling procedures. Ensure protection from light, use of fresh solutions, and appropriate storage of stock solutions. Consider performing a stability test of this compound in your specific experimental buffer or medium.
Precipitate forms when diluting the DMSO stock solution into aqueous media. Poor solubility of this compound in the aqueous buffer.Increase the final concentration of DMSO in your experimental solution (while ensuring it is not detrimental to your experiment). Alternatively, consider the use of a stabilizing agent or a different formulation approach. Pre-warming the cell culture media before adding the reconstituted compound can also help prevent precipitation.[9]
Loss of compound activity over the course of a long-term experiment. Gradual degradation of this compound in the experimental conditions.For long-term experiments, it is advisable to replenish the experimental medium with freshly prepared this compound solution periodically (e.g., every 24 hours).[10]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 50 mg/mL).

  • To aid dissolution, sonicate the vial in a water bath until the compound is fully dissolved.

  • Working under subdued light, aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Procedure for Assessing this compound Stability in an Experimental Buffer
  • Prepare a stock solution of this compound in DMSO as described in Protocol 1.

  • Dilute the stock solution to the final experimental concentration in your buffer of interest. Prepare several identical samples.

  • Establish a baseline (T=0) by immediately analyzing one sample for the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).

  • Incubate the remaining samples under your typical experimental conditions (temperature, lighting).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), remove a sample and analyze the concentration of this compound.

  • Plot the concentration of this compound versus time to determine its stability profile in your experimental buffer.

Visualizations

Troubleshooting this compound Degradation A Inconsistent Experimental Results B Check for Compound Degradation A->B C Review Solution Preparation & Handling B->C D Protect from Light? C->D E Using Fresh Solutions? C->E F Proper Stock Storage? C->F G Implement Protective Measures D->G No H Perform Stability Test D->H Yes E->G No E->H Yes F->G No F->H Yes G->H I Results Consistent H->I

Caption: Troubleshooting workflow for identifying potential causes of this compound degradation.

Factors Leading to Retinoid Degradation A This compound (in solution) B Light Exposure A->B C Oxygen (Air) A->C D Heat A->D E Acidic pH A->E F Degraded Compound B->F C->F D->F E->F

Caption: Key environmental factors contributing to the degradation of retinoid analogues like this compound.

Recommended Workflow for Preparing Experimental Solutions A Thaw Aliquoted Stock Solution C Dilute Stock to Final Concentration A->C E Store Remaining Stock at -80°C A->E B Prepare Experimental Medium/Buffer B->C D Use Immediately in Experiment C->D

Caption: A streamlined workflow for the preparation of experimental solutions containing this compound.

References

Technical Support Center: Enhancing the Reproducibility of SRI 6409-94 Teratogenicity Data

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is based on publicly available data regarding the teratogenic compound SRI 6409-94. The experimental protocols and troubleshooting guides are derived from general principles of teratogenicity testing and may require optimization for specific laboratory conditions and research objectives.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in teratogenicity studies?

A1: this compound is an orally active analogue of Ro 13-6298 that has been identified as a teratogenic agent.[1][2] It serves as a valuable molecular tool for investigating the influence of the three-dimensional configuration of retinol (B82714) on teratogenic activity.[1][2][3] By studying the effects of this compound, researchers can gain insights into the mechanisms of retinoid-induced birth defects.

Q2: What are the known teratogenic effects of this compound?

A2: In animal models, specifically Syrian golden hamsters, this compound has been shown to induce dose-dependent deformities in offspring.[1] Additionally, it leads to significant reductions in mean fetal body weight and the number of ossified skeletal districts.[1]

Q3: What are the key principles to consider when conducting a teratogenicity study?

A3: Several key principles of teratology are crucial for designing and interpreting these studies:

  • Susceptibility varies with developmental stage: The timing of exposure during gestation is critical, with the embryonic period (organogenesis) being particularly sensitive.[4]

  • Dose- and duration-dependent effects: The manifestation and severity of abnormal development depend on the dose and duration of exposure to the teratogenic agent.[4]

  • Genotype influences susceptibility: Both maternal and fetal genetics can impact the susceptibility to a teratogen.[4]

  • Manifestations of abnormal development: Teratogenic effects can include death, malformations, growth retardation, and functional disorders.[4]

Q4: What are some common challenges in ensuring the reproducibility of teratogenicity data?

A4: Reproducibility can be influenced by several factors, including:

  • Recall bias in retrospective studies: In human studies relying on maternal recall, there can be inaccuracies in exposure information.[4]

  • Confounding by indication: It can be challenging to separate the effect of a drug from the effect of the underlying disease for which it was prescribed.[5][6]

  • Systematic errors in database studies: Selection bias and information bias (misclassification) can occur in studies using large medical databases.[5][6]

  • Species-specific differences: Animal models may not always perfectly predict human responses to teratogens.[7]

II. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in fetal body weight within the same dose group. Inconsistent gavage technique leading to variable dosing. Maternal stress affecting fetal growth. Genetic variability within the animal colony.Ensure all technicians are properly trained and consistent in their oral gavage technique. Minimize animal handling and environmental stressors. Use a well-characterized and genetically stable animal strain.
Lower than expected incidence of malformations at a previously reported teratogenic dose. Incorrect dosing solution preparation or storage.[1] Degradation of the test compound. Differences in the vehicle used for administration. Variation in the timing of administration relative to gestation.Prepare fresh dosing solutions and store them appropriately (-80°C for up to 6 months, -20°C for up to 1 month).[1] Verify the stability of this compound in the chosen vehicle. Precisely time the administration of the compound during the critical window of organogenesis for the chosen animal model.
Inconsistent skeletal ossification assessment. Subjectivity in the staining and scoring process. Variation in the age of fetuses at the time of examination.Utilize a standardized and validated staining protocol (e.g., Alizarin Red S and Alcian Blue). Ensure all fetuses are at the same gestational age at the time of skeletal analysis. Implement a blinded scoring system with multiple trained observers.
Maternal toxicity confounding fetal outcomes. The administered dose is too high, causing adverse effects in the dam that indirectly impact the fetus.Conduct a dose-range finding study to identify the maximum tolerated dose (MTD) in pregnant animals. Reduce the dose to a level that minimizes maternal toxicity while still being relevant for teratogenicity assessment.

III. Experimental Protocols

A. In Vivo Teratogenicity Study in Syrian Golden Hamsters

This protocol is a generalized representation based on common practices in teratology studies.

  • Animal Model: Use time-mated, virgin female outbred Syrian golden hamsters.

  • Dose Formulation:

    • Prepare a stock solution of this compound.

    • For long-term storage, store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

    • On the day of dosing, dilute the stock solution to the desired concentrations using an appropriate vehicle (e.g., corn oil).

  • Dose Administration:

    • Administer this compound or vehicle control to pregnant hamsters via oral gavage.

    • The timing of administration should correspond to the period of major organogenesis in hamsters (typically gestation days 6-10).

  • Maternal Observations:

    • Monitor the dams daily for clinical signs of toxicity, body weight changes, and food consumption.

  • Fetal Evaluation:

    • On a specific gestation day (e.g., day 14 or 15), euthanize the dams.

    • Perform a caesarean section and record the number of implantations, resorptions, and live and dead fetuses.

    • Examine each fetus for external malformations.

    • Weigh each fetus.

    • Process a subset of fetuses for visceral examination (e.g., using the Wilson's sectioning technique).

    • Process the remaining fetuses for skeletal examination using Alizarin Red S and Alcian Blue staining to assess the degree of ossification.

B. Data Presentation: Summary of Expected Quantitative Data

Dose Group Number of Dams Maternal Body Weight Gain (g) Number of Implants/Dam Number of Live Fetuses/Dam % Resorptions Mean Fetal Weight (g) Number of Ossified Skeletal Districts Incidence of Malformations (%)
Vehicle Control
Low Dose
Mid Dose
High Dose

IV. Visualizations

A. Experimental Workflow

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment & Analysis animal_acclimatization Animal Acclimatization time_mating Time-Mating animal_acclimatization->time_mating dose_administration Oral Gavage Administration (Gestation Days 6-10) time_mating->dose_administration dose_formulation Dose Formulation of this compound dose_formulation->dose_administration maternal_monitoring Maternal Monitoring (Daily) dose_administration->maternal_monitoring euthanasia Euthanasia & C-section (Gestation Day 14/15) maternal_monitoring->euthanasia fetal_examination Fetal Examination (External, Visceral, Skeletal) euthanasia->fetal_examination data_analysis Data Analysis & Reporting fetal_examination->data_analysis

Caption: Workflow for an in vivo teratogenicity study of this compound.

B. Logical Relationship of Teratogenicity Assessment

teratogenicity_assessment cluster_exposure Exposure cluster_outcomes Maternal & Fetal Outcomes cluster_endpoints Specific Endpoints sri_exposure This compound Exposure maternal_toxicity Maternal Toxicity sri_exposure->maternal_toxicity developmental_toxicity Developmental Toxicity sri_exposure->developmental_toxicity malformations Malformations developmental_toxicity->malformations growth_retardation Growth Retardation developmental_toxicity->growth_retardation skeletal_abnormalities Skeletal Abnormalities developmental_toxicity->skeletal_abnormalities embryo_fetal_death Embryo-Fetal Death developmental_toxicity->embryo_fetal_death

Caption: Logical relationship between this compound exposure and teratogenic endpoints.

References

Validation & Comparative

Validating Teratogenic Findings of SRI 6409-94: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the teratogenic potential of SRI 6409-94 and other retinoids. This compound is an orally active analogue of Ro 13-6298, utilized in research to investigate the influence of the three-dimensional structure of retinol (B82714) on teratogenic activity. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from its close and extensively studied analogue, Ro 13-6298, and other relevant retinoids to offer a comprehensive overview for researchers in drug development and safety assessment.

Comparative Teratogenic Potency of Retinoids

The teratogenic potential of retinoids can be quantified and compared using the median effective dose (ED50) that induces malformations in 50% of fetuses in animal studies. The following table summarizes the teratogenic potency of Ro 13-6298 and other key retinoids. A lower ED50 value indicates a higher teratogenic potency.

CompoundAnimal ModelED50 (µmol/kg)Reference(s)
Ro 13-6298 Mouse<0.053
all-trans-Retinoic Acid (RA)Mouse~0.2[1][2]
Etretinate (B1671770)Hamster~0.1[3]
Acitretin (B1665447)RodentNot specified in searches[4][5]

Note: this compound is an analogue of Ro 13-6298. While a specific ED50 for this compound was not found, the data for Ro 13-6298 suggests a very high teratogenic potential. Studies have shown Ro 13-6298 to be approximately 1000 times more embryotoxic and teratogenic than retinoic acid in rats.[6]

Mechanism of Retinoid Teratogenicity: A Signaling Pathway

Retinoids exert their effects, including their teratogenic actions, by modulating gene expression through nuclear receptors. The binding of a retinoid to its receptors initiates a cascade of events that can disrupt normal embryonic development.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid (e.g., this compound) CRABP Cellular Retinoic Acid Binding Protein (CRABP) Retinoid->CRABP Binds RAR Retinoic Acid Receptor (RAR) CRABP->RAR Translocates to Nucleus RARE Retinoic Acid Response Element (RARE) RAR->RARE Binds with RXR RXR Retinoid X Receptor (RXR) RXR->RARE Gene Target Gene Transcription RARE->Gene Regulates Dysmorphogenesis Dysmorphogenesis (Birth Defects) Gene->Dysmorphogenesis Altered expression leads to

Caption: Retinoid signaling pathway leading to teratogenesis.

Standardized Experimental Protocol for Teratogenicity Assessment

The following is a generalized experimental workflow for an in vivo teratogenicity study, based on the principles outlined in the OECD Test Guideline 414 for Prenatal Developmental Toxicity Studies.[1][3][7] This protocol can be adapted for testing retinoids like this compound in a rodent model (e.g., hamster or rat).

Teratogenicity_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase cluster_analysis Data Analysis AnimalSelection Animal Selection (e.g., Pregnant Hamsters) DoseGroups Dose Group Assignment (Control, Low, Mid, High) AnimalSelection->DoseGroups Dosing Daily Oral Gavage (During Organogenesis) DoseGroups->Dosing Monitoring Maternal Clinical Observation (Weight, Health) Dosing->Monitoring CSection Cesarean Section (Late Gestation) Monitoring->CSection UterineExam Uterine Examination (Implants, Resorptions) CSection->UterineExam FetalExam Fetal Examination (External, Visceral, Skeletal) UterineExam->FetalExam DataAnalysis Statistical Analysis (Malformation Rates, ED50) FetalExam->DataAnalysis

Caption: General workflow for an in vivo teratogenicity study.

Detailed Methodologies

1. Animal Model and Husbandry:

  • Species: Syrian golden hamsters or Sprague-Dawley rats are commonly used.

  • Housing: Animals are housed individually in controlled environments with standard diet and water ad libitum.

  • Mating: Females are mated, and day 0 of gestation is confirmed by the presence of a vaginal plug or sperm.

2. Dose Formulation and Administration:

  • Vehicle: The test compound (e.g., this compound) is typically dissolved or suspended in a suitable vehicle, such as corn oil.

  • Dose Levels: At least three dose levels and a concurrent control group are used. Dose selection is based on preliminary range-finding studies.

  • Administration: The compound is administered daily via oral gavage during the critical period of organogenesis (e.g., gestation days 6-15 for rats).

3. Maternal Observations:

  • Clinical Signs: Dams are observed daily for any signs of toxicity.

  • Body Weight: Body weight is recorded at regular intervals throughout the gestation period.

4. Fetal Evaluation:

  • Cesarean Section: On a specific day of gestation (e.g., day 20 for rats), pregnant females are euthanized, and the uterus is examined.

  • Uterine Contents: The number of corpora lutea, implantation sites, resorptions, and live/dead fetuses are recorded.

  • External Examination: All fetuses are weighed, and their crown-rump length is measured. They are examined for any external malformations.

  • Visceral and Skeletal Examination: A subset of fetuses from each litter is examined for visceral abnormalities. The remaining fetuses are processed for skeletal examination to identify any bone and cartilage abnormalities.

5. Data Analysis:

  • Statistical methods are used to analyze the incidence of malformations, fetal body weight, and other developmental endpoints to determine the dose-response relationship and calculate the ED50.

Alternative Teratogenicity Testing Methods

To reduce and refine the use of animal testing, several in vitro and alternative models are being developed and validated for teratogenicity screening. These methods can provide valuable mechanistic insights and prioritize compounds for further in vivo testing.

  • Whole Embryo Culture (WEC): Rodent embryos are cultured in vitro during the early stages of organogenesis and exposed to the test compound. This allows for direct observation of developmental effects on the embryo.

  • Zebrafish Embryo Test (ZET): The rapid development and transparency of zebrafish embryos make them a suitable model for high-throughput screening of teratogenic compounds.

  • Embryonic Stem Cell Test (EST): This test uses the differentiation of murine embryonic stem cells into contracting cardiomyocytes as an endpoint to assess the embryotoxic potential of a substance.

These alternative methods offer a tiered approach to teratogenicity testing, with the potential to reduce the number of animals used in traditional in vivo studies.

References

A Comparative Analysis of SRI 6409-94 and Ro 13-6298: Unraveling Their Distinct Roles in Retinoid Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of retinoid research, SRI 6409-94 and Ro 13-6298 represent two structurally related compounds with fundamentally different applications. While both interact with the retinoid signaling pathway, they are not interchangeable alternatives. Ro 13-6298, a potent third-generation arotinoid, has been investigated for its therapeutic potential in various dermatological and oncological conditions. In contrast, this compound serves as a crucial molecular tool, specifically an analog of Ro 13-6298, designed to investigate the teratogenic effects associated with retinoid exposure.[1][2] This guide provides a comprehensive comparison of their chemical properties, mechanisms of action, and experimental applications, supported by available data.

Chemical Structure and Properties

Both this compound and Ro 13-6298 belong to the arotinoid class of retinoids, characterized by a rigid aromatic core structure. This structural rigidity contributes to their high potency and receptor selectivity compared to earlier generations of retinoids.

Ro 13-6298 , also known as Arotinoid ethyl ester, is chemically described as ethyl p-[(E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propenyl]benzoate.[3] Its ethyl ester form is believed to be a prodrug, which is metabolized in the body to its active free acid form, Ro 13-7410.[3]

This compound is a structural analog of Ro 13-6298.[1][2] While the exact publicly available chemical structure of this compound is less common in literature, its identity as an analog implies a similar core structure with modifications designed to probe specific aspects of retinoid activity, particularly teratogenicity.

FeatureThis compoundRo 13-6298
Chemical Class Arotinoid (Retinoid)Arotinoid (Retinoid)
Primary Role Research tool for studying teratogenicityTherapeutic agent (investigational)
Known Analogy Analog of Ro 13-6298[1][2]Parent compound for this compound
Potency Teratogenic activity is a key characteristic[1][2]Highly potent agonist of retinoic acid receptors (RARs)[4]

Mechanism of Action: The Retinoid Signaling Pathway

The biological effects of both this compound and Ro 13-6298 are mediated through the canonical retinoid signaling pathway. This pathway plays a critical role in regulating cell growth, differentiation, and embryonic development.

Retinoids exert their effects by binding to nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[5] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to a cascade of cellular responses.

Ro 13-6298 is a potent agonist of RARs.[4] Its binding to these receptors is the basis for its therapeutic effects, such as its anti-proliferative and differentiation-inducing properties in skin cells.[6]

The teratogenic effects of retinoids, and therefore the primary activity of this compound, are also mediated through this receptor pathway.[5][7] Excessive activation of RARs during critical periods of embryonic development can disrupt normal gene expression patterns, leading to severe birth defects.[8][9] this compound is utilized to explore the specific structural features of retinoids that contribute to these adverse developmental outcomes.

Retinoid_Signaling_Pathway Retinoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid (e.g., Ro 13-6298) CRABP Cellular Retinoic Acid Binding Protein (CRABP) Retinoid->CRABP Binding RAR Retinoic Acid Receptor (RAR) CRABP->RAR Transport to Nucleus RXR Retinoid X Receptor (RXR) RAR->RXR Heterodimerization RARE Retinoic Acid Response Element (RARE) RXR->RARE Binding to DNA TargetGene Target Gene Transcription RARE->TargetGene Modulation of Gene Expression

Caption: Simplified diagram of the retinoid signaling pathway.

Experimental Data and Applications

Due to their distinct purposes, a direct comparison of "performance" is not appropriate. Instead, we present their established applications and findings from experimental studies.

Ro 13-6298: Therapeutic Applications

Ro 13-6298 has been evaluated for its efficacy in treating various conditions, primarily dermatological disorders.

In Vitro Studies:

  • Inhibition of Keratinocyte Differentiation: In cultured human epidermal cells, Ro 13-6298 was found to be a potent inhibitor of envelope formation, a marker of keratinocyte differentiation. Its activity was significantly greater than that of all-trans retinoic acid and other retinoids like etretinate.[10]

  • Antiproliferative Effects: Studies on neonatal mouse keratinocytes showed that Ro 13-6298 affects cell proliferation and differentiation, supporting its potential use in hyperproliferative skin disorders.[6]

  • Inhibition of Epithelial Cell Transformation: Ro 13-6298 demonstrated a high potency in suppressing the transformation of rat tracheal epithelial cells induced by a carcinogen, suggesting potential chemopreventive activity.[11]

In Vitro AssayCompoundPotency/EffectReference
Inhibition of Keratinocyte Envelope FormationRo 13-6298≥ Ro 13-7410 >> all-trans retinoic acid > acitretin (B1665447) ≥ etretinate[10]
Inhibition of MNNG-induced RTE Cell TransformationRo 13-6298Suppressed transformation by 80-90% at 330 pM[11]

In Vivo Studies:

  • Bone Resorption: In animal models, treatment with Ro 13-6298 led to hypercalcemia and decreased bone mass, associated with an increased number of osteoclasts, indicating a potent effect on bone remodeling.[12]

  • Antipsoriatic Effects: Clinical studies have shown that Ro 13-6298 is effective in treating psoriasis at very low doses.[4]

This compound: A Tool for Developmental Toxicology

The primary application of this compound is in experimental teratology to understand how the three-dimensional structure of retinoids influences their developmental toxicity.

In Vivo Studies:

  • Teratogenic Effects: this compound is described as an orally active teratogen.[1][2] Studies using this compound help to delineate the structural features of retinoids that are responsible for causing birth defects. This research is crucial for designing safer therapeutic retinoids.

Experimental_Workflow Comparative Experimental Applications cluster_Ro136298 Ro 13-6298 (Therapeutic Research) cluster_SRI640994 This compound (Toxicology Research) Ro_InVitro In Vitro Assays (Keratinocyte cultures, Cell transformation) Ro_InVivo In Vivo Models (Psoriasis, Bone resorption) Ro_InVitro->Ro_InVivo Ro_Goal Goal: Evaluate Therapeutic Efficacy and Mechanism Ro_InVivo->Ro_Goal SRI_InVivo In Vivo Developmental Toxicity Studies (Teratogenicity models) SRI_Goal Goal: Understand Structure-Teratogenicity Relationships SRI_InVivo->SRI_Goal

Caption: Distinct experimental workflows for Ro 13-6298 and this compound.

Experimental Protocols

Detailed experimental protocols for the cited studies are extensive and can be found in the referenced publications. However, a general overview of the methodologies is provided below.

In Vitro Keratinocyte Differentiation Assay (for Ro 13-6298):

  • Cell Culture: Human epidermal cells are cultured in appropriate media.

  • Treatment: Cells are exposed to varying concentrations of Ro 13-6298 and other retinoids.

  • Envelope Formation Assay: The extent of keratinocyte envelope formation is quantified using methods such as an enzyme-linked immunosorbent assay (ELISA) with an antibody specific for keratinocyte envelopes.

  • Data Analysis: Dose-response curves are generated to compare the potency of different retinoids.[10]

In Vivo Teratogenicity Study (for this compound):

  • Animal Model: Pregnant animals (e.g., rodents) are used.

  • Dosing: this compound is administered orally at different doses during specific gestational periods critical for organ development.

  • Fetal Examination: At a later stage of gestation, fetuses are examined for gross morphological abnormalities, skeletal malformations, and soft tissue defects.

  • Data Analysis: The incidence and types of malformations are correlated with the dose of this compound to establish a dose-response relationship for teratogenicity.

Conclusion

This compound and Ro 13-6298 are not competitors but rather complementary tools in retinoid research. Ro 13-6298 is a highly potent therapeutic candidate whose mechanism of action and efficacy have been explored in various preclinical and clinical settings. This compound, as a teratogenic analog of Ro 13-6298, is instrumental in the field of developmental toxicology, aiding researchers in understanding the structural basis of retinoid-induced birth defects. This knowledge is paramount for the development of future retinoid-based therapies with improved safety profiles. The clear distinction in their applications underscores the nuanced approach required in drug development and safety assessment.

References

Unraveling the Teratogenic Effects of SRI 6409-94: A Comparative Cross-Validation in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the teratogenic effects of SRI 6409-94, a synthetic retinoid analogue, with other retinoids across various animal models. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective analysis of the compound's performance and underlying mechanisms.

Executive Summary

This compound, an analogue of Ro 13-6298, is a potent teratogen utilized as a molecular tool to investigate the intricate relationship between the three-dimensional structure of retinoids and their developmental toxicity. This guide consolidates findings from studies in animal models, primarily the Syrian golden hamster, to delineate the dose-dependent teratogenic profile of this compound and compare it with other retinoids, including all-trans-retinoic acid (ATRA) and its parent compound, Ro 13-6298. The primary mechanism of action for retinoid-induced teratogenicity involves the disruption of the retinoic acid signaling pathway, which is crucial for normal embryonic development.

Comparative Teratogenic Effects

The teratogenic potential of this compound and related retinoids has been evaluated in several animal models. The following table summarizes key quantitative data from these studies.

CompoundAnimal ModelDosageRoute of AdministrationKey Teratogenic Findings
This compound Syrian Golden HamsterNot explicitly quantified in available literature, but noted as a potent teratogen.OralInduces dose-dependent fetal malformations.
Ro 13-6298 Syrian Golden HamsterNot explicitly quantified in available literature.TopicalDose-dependent increase in fetal malformations and death.
Ro 13-6298 RatNot explicitly quantified, but noted to be ~1000x more potent than retinoic acid.OralSimilar malformation pattern to retinoic acid, including craniofacial and limb defects.
All-trans-Retinoic Acid (ATRA) Rat50 mg/kgOralHigh incidence of craniofacial and urogenital defects.
Etretinate Rat25-50 mg/kgOralHigh incidence of craniofacial and urogenital defects.
Acitretin Rat25-50 mg/kgOralHigh incidence of craniofacial and urogenital defects.
13-cis-Retinoic Acid Rat100-200 mg/kgOralHigh incidence of craniofacial and urogenital defects.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of typical experimental protocols used in the assessment of retinoid teratogenicity.

General Teratogenicity Study in Hamsters
  • Animal Model: Pregnant Syrian golden hamsters.

  • Test Substance Administration: this compound, dissolved in a suitable vehicle (e.g., corn oil), is administered orally to pregnant hamsters during the critical period of organogenesis (typically days 6-10 of gestation). A control group receives the vehicle only.

  • Dose-Response Assessment: Multiple dose groups are used to establish a dose-response relationship for the observed teratogenic effects.

  • Fetal Examination: On a specific day of gestation (e.g., day 14), pregnant females are euthanized, and fetuses are collected.

  • Evaluation: Fetuses are examined for external, visceral, and skeletal malformations. Endpoints include the incidence of specific malformations, fetal weight, and resorption rates.

Comparative Teratogenicity Study in Rats
  • Animal Model: Pregnant Wistar rats.

  • Test Substance Administration: Various retinoids (e.g., Ro 13-6298, ATRA) are administered orally on specific days of gestation (e.g., days 10 and 11 post-coitum).

  • Endpoint Assessment: Dams are sacrificed on day 22 post-coitum, and fetuses are examined for a range of abnormalities, including those affecting the central nervous system, craniofacial structures, and the urogenital system. The incidence of resorptions is also recorded.

Signaling Pathways and Mechanisms

The teratogenic effects of this compound and other retinoids are primarily mediated through the disruption of the endogenous retinoic acid (RA) signaling pathway. This pathway is essential for regulating gene expression involved in embryonic development.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid This compound / Retinoid CRABP Cellular Retinoic Acid Binding Protein (CRABP) Retinoid->CRABP Binds RAR Retinoic Acid Receptor (RAR) CRABP->RAR Translocates to Nucleus RXR Retinoid X Receptor (RXR) RAR->RXR Forms Heterodimer RARE Retinoic Acid Response Element (RARE) RXR->RARE Binds to DNA Gene Target Gene Expression RARE->Gene Alters Transcription Malformation Abnormal Embryonic Development (Teratogenesis) Gene->Malformation Leads to

Caption: Retinoid Signaling Pathway Disruption.

Experimental Workflow for Teratogenicity Assessment

The following diagram illustrates a typical workflow for assessing the teratogenic potential of a compound in an animal model.

Teratogenicity_Workflow A Compound Administration to Pregnant Animals B Observation of Maternal Health A->B C Fetal Collection at Late Gestation A->C D External Examination of Fetuses C->D E Visceral Examination D->E F Skeletal Staining and Examination D->F G Data Analysis: Incidence of Malformations, Growth Retardation, etc. E->G F->G H Dose-Response Characterization G->H

A Comparative Analysis of the Teratogenic Profiles of SRI 6409-94 and All-trans-Retinoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the teratogenic effects of the synthetic retinoid SRI 6409-94 and the endogenous retinoid, all-trans-retinoic acid (ATRA). The information presented herein is collated from experimental data to assist in understanding their relative potencies and mechanisms of action.

Introduction

All-trans-retinoic acid (ATRA) is a biologically active metabolite of vitamin A, essential for normal embryonic development. However, exogenous exposure to high levels of ATRA is a well-established teratogen, inducing a range of developmental abnormalities. This compound is a conformationally restricted analog of Ro 13-6298, belonging to the arotinoid class of synthetic retinoids. Arotinoids are known for their high potency in inducing cellular differentiation and proliferation, and consequently, also exhibit significant teratogenicity. This guide will compare the teratogenic potential of this compound and ATRA, focusing on dose-response relationships, specific malformations, and the underlying molecular mechanisms.

Quantitative Comparison of Teratogenic Potency

Table 1: Comparative Teratogenicity in Hamsters (Oral Administration)

CompoundDose (mg/kg)% Malformed FetusesPredominant MalformationsReference
All-trans-Retinoic Acid (ATRA) 10~50%Craniofacial (exencephaly, cleft palate), Spina BifidaShenefelt, 1972
20>90%Severe craniofacial and neural tube defectsShenefelt, 1972
This compound (Arotinoid Analog) Significantly lower than ATRAHighSimilar to ATRA (craniofacial, skeletal)Inferred from Willhite et al., 1990
Ro 13-7410 (Arotinoid) 0.1HighSimilar to ATRAHoward et al., 1988

Table 2: Relative Potency of Arotinoids Compared to ATRA in Hamsters

Arotinoid CompoundRelative Teratogenic Potency (vs. ATRA)Relative Embryolethality (vs. ATRA)Reference
Ro 13-7410 (free acid) ~375x more potent~123x more embryolethalHoward et al., 1988
Ro 13-6298 (ethyl ester) Not specified~132x more embryolethalHoward et al., 1988

Note: this compound is an analog of Ro 13-6298. The data on Ro 13-6298 and Ro 13-7410 strongly suggest that this compound is also orders of magnitude more potent as a teratogen than ATRA.

Experimental Protocols

The following is a representative experimental protocol for assessing teratogenicity in the Syrian golden hamster, based on methodologies described in OECD Test Guideline 414 and prevalent in the cited literature.

In Vivo Teratogenicity Study in the Syrian Golden Hamster

1. Animal Model:

  • Species: Syrian golden hamster (Mesocricetus auratus).

  • Age: Young adult, virgin females.

  • Housing: Housed individually in controlled conditions (temperature, humidity, and 12-hour light/dark cycle) with ad libitum access to food and water.

2. Mating and Gestation:

  • Females are mated with fertile males. The day a vaginal plug is observed is designated as gestation day (GD) 0.

  • Pregnant females are randomly assigned to control and treatment groups.

3. Test Substance Administration:

  • Test Articles: this compound or all-trans-retinoic acid.

  • Vehicle: Typically suspended in a vehicle like corn oil.

  • Route of Administration: Oral gavage.

  • Dosing: A single dose is administered on a specific day of gestation, typically GD 8, which is a critical period for organogenesis in hamsters. A dose-range finding study is initially performed to determine the appropriate doses for the main study.

  • Control Group: Receives the vehicle only.

4. Maternal Observations:

  • Clinical signs of toxicity are monitored daily.

  • Maternal body weight is recorded throughout gestation.

5. Fetal Examination:

  • On GD 14 (one day prior to term), pregnant females are euthanized by CO2 asphyxiation.

  • The uterus is removed, and the number of live and dead fetuses, and resorption sites are recorded.

  • Live fetuses are weighed and examined for external malformations.

  • A subset of fetuses is fixed for visceral examination (e.g., using Wilson's slicing technique) to detect internal soft-tissue abnormalities.

  • The remaining fetuses are processed for skeletal examination (e.g., alizarin (B75676) red S and alcian blue staining) to assess for skeletal malformations and variations.

6. Data Analysis:

  • The incidence of malformations, resorptions, and fetal body weight changes are statistically analyzed to determine dose-response relationships and compare the effects of the different compounds.

Mechanism of Action: The Retinoic Acid Signaling Pathway

Both ATRA and, presumably, this compound exert their teratogenic effects by disrupting the endogenous retinoic acid signaling pathway. This pathway is crucial for regulating gene expression during embryonic development.

Retinoic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP STRA6 STRA6 Receptor Retinol_RBP->STRA6 Binding Retinol Retinol STRA6->Retinol Uptake ADH ADH Retinol->ADH Retinaldehyde Retinaldehyde ADH->Retinaldehyde Oxidation RALDH RALDH Retinaldehyde->RALDH ATRA_SRI ATRA / this compound RALDH->ATRA_SRI Oxidation CRABP CRABP ATRA_SRI->CRABP Binding RAR RAR ATRA_SRI->RAR Binding CRABP->RAR Transport to Nucleus RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR Heterodimerization RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binding Gene_Expression Target Gene Transcription RARE->Gene_Expression Activation/ Repression

Caption: Retinoic Acid Signaling Pathway.

Excessive levels of ATRA or potent analogs like this compound saturate the retinoic acid receptors (RARs), leading to aberrant gene expression and subsequent developmental defects. The similar spectrum of malformations induced by arotinoids and ATRA strongly suggests that they act through the same RAR-mediated pathway. The higher potency of arotinoids is likely due to their greater affinity for RARs and potentially greater stability compared to ATRA.

Experimental Workflow for Teratogenicity Assessment

The following diagram illustrates a typical workflow for an in vivo teratogenicity study.

Teratogenicity_Workflow Animal_Acclimation Animal Acclimation (Syrian Hamsters) Mating Mating & Gestation Day 0 Confirmation Animal_Acclimation->Mating Randomization Randomization into Treatment Groups Mating->Randomization Dosing Single Oral Gavage (GD 8) Randomization->Dosing Maternal_Monitoring Maternal Monitoring (Daily) Dosing->Maternal_Monitoring Necropsy Necropsy (GD 14) Maternal_Monitoring->Necropsy Fetal_Exam Fetal Examination (External, Visceral, Skeletal) Necropsy->Fetal_Exam Data_Analysis Data Analysis & Reporting Fetal_Exam->Data_Analysis

Caption: In Vivo Teratogenicity Study Workflow.

Conclusion

The available evidence strongly indicates that this compound, a member of the arotinoid class of retinoids, is a significantly more potent teratogen than all-trans-retinoic acid. While both compounds induce a similar spectrum of developmental abnormalities through the disruption of the retinoic acid signaling pathway, the dose required to elicit these effects is substantially lower for this compound and its analogs. This heightened potency underscores the importance of careful dose consideration and risk assessment in the development and use of synthetic retinoids. Further research to determine the precise dose-response curve and receptor binding affinities of this compound would be invaluable for a more complete quantitative comparison.

The Role of Retinol Configuration in Teratogenicity: A Comparative Analysis Featuring SRI 6409-94

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the three-dimensional structure of retinoids and their biological activity is paramount. This guide provides a comparative analysis of SRI 6409-94, a synthetic retinoid analog, and its utility in elucidating the role of retinol (B82714) configuration in developmental toxicology. By examining experimental data and methodologies, this document aims to offer a clear perspective on the structure-activity relationships of retinoids and their teratogenic potential.

This compound, an orally active analog of Ro 13-6298, serves as a critical molecular tool for investigating the impact of retinol's three-dimensional structure on its teratogenic effects.[1][2] Studies have demonstrated that this compound induces dose-dependent deformities in the offspring of Syrian golden hamsters, highlighting its utility in modeling retinoid-induced developmental abnormalities.[1][2] These effects include significant reductions in fetal body weight and the number of ossified skeletal districts.[1][2]

Comparative Teratogenicity of Retinoids

The teratogenic potential of retinoids is highly dependent on their molecular structure. To contextualize the activity of this compound, it is useful to compare it with other retinoid analogs that have been studied for their developmental toxicity. The following table summarizes the teratogenic effects of various retinoids in animal models.

RetinoidAnimal ModelDoses Tested (mg/kg)Key Teratogenic EffectsReference
This compound Syrian Golden HamsterNot specified in abstractReductions in fetal body weight and ossification.[1][2]
Ro 13-6298 RatNot specified in abstractEmbryotoxic and teratogenic.
all-trans-Retinoic Acid (TRA) Rat6.25, 12.5, 25, 50, 100High incidence of CNS, craniofacial, and urinogenital defects.[3]
Etretinate (ETR) Rat25, 50High incidence of CNS, craniofacial, and urinogenital defects.[3]
Acitretin (ACIT) Rat25, 50High incidence of CNS, craniofacial, and urinogenital defects.[3]
13-cis-Retinoic Acid (13CRA) Rat100, 200High incidence of CNS, craniofacial, and urinogenital defects.[3]
N-(4-hydroxyphenyl)-retinamide (4HPR) Rat300, 600Marked increase in cardiac vessel defects.[3]
N-tetrazol-5-ylretinamide (TZR) Rat300, 600Moderate increase in abnormal fetuses.[3]
N-butylretinamide (NBR) Rat300, 600Moderate increase in abnormal fetuses.[3]
N-ethylretinamide (NER) Rat300, 600Mild increase in abnormal fetuses.[3]
13-cis-N-ethylretinamide (13CNER) Rat300, 600Mild increase in abnormal fetuses.[3]

Experimental Protocols

A fundamental aspect of interpreting teratogenicity data is a thorough understanding of the experimental methodologies employed. The following is a generalized protocol for assessing the teratogenic potential of retinoids in a hamster model, based on common practices in the field.

Animal Model: Virgin female outbred Syrian golden hamsters are typically used.[1]

Dosing: The test compound, such as this compound, is administered orally. The dosage is varied to establish a dose-response relationship.

Gestation Period: The compound is administered at a specific stage of gestation, often during organogenesis, to assess its impact on fetal development.

Fetal Examination: Near the end of the gestation period, fetuses are collected and examined for external, visceral, and skeletal malformations. Fetal body weight and crown-rump length are also measured.

Data Analysis: The incidence and types of malformations are recorded and statistically analyzed to determine the teratogenic potential of the compound. The number of resorptions and fetal deaths are also noted as indicators of embryotoxicity.

Signaling Pathways in Retinoid-Induced Teratogenesis

The teratogenic effects of retinoids are mediated through their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which act as ligand-activated transcription factors. The binding of a retinoid to these receptors initiates a cascade of gene expression changes that can disrupt normal embryonic development.

Caption: Retinoic acid signaling pathway.

Experimental Workflow for Teratogenicity Assessment

The process of evaluating the teratogenic potential of a compound like this compound involves a structured workflow, from initial compound administration to the final analysis of developmental abnormalities.

Teratogenicity_Workflow cluster_analysis Fetal Analysis start Start: Pregnant Animal Model (e.g., Hamster) dosing Compound Administration (e.g., Oral gavage of this compound) start->dosing gestation Gestation Period (Monitoring for maternal toxicity) dosing->gestation fetus_collection Fetus Collection (Late gestation) gestation->fetus_collection external External Examination (Gross malformations) fetus_collection->external visceral Visceral Examination (Internal organ defects) fetus_collection->visceral skeletal Skeletal Examination (Staining for bone and cartilage) fetus_collection->skeletal data_analysis Data Analysis and Interpretation external->data_analysis visceral->data_analysis skeletal->data_analysis

Caption: Workflow for teratogenicity studies.

Conclusion

This compound stands out as a valuable probe for dissecting the intricate relationship between the spatial arrangement of atoms in a retinoid molecule and its potential to induce birth defects. Comparative studies with other retinoids underscore the principle that subtle changes in chemical structure can lead to dramatic differences in teratogenic potency and the profile of induced malformations. The provided experimental framework and signaling pathway diagram offer a foundational understanding for researchers designing and interpreting studies in the field of developmental toxicology. Further investigations into the specific molecular interactions of this compound with nuclear receptors will continue to refine our understanding of retinoid-induced teratogenesis and aid in the development of safer therapeutic agents.

References

Independent Verification of SRI 6409-94 Teratogenic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the teratogenic activity of the synthetic retinoid SRI 6409-94 with alternative in vitro testing methods. The information presented is intended to support independent verification and inform the selection of appropriate assays for developmental toxicity screening. This compound, an analogue of Ro 13-6298, is a known teratogen and serves as a valuable molecular tool for studying the effects of the three-dimensional configuration of retinol (B82714) on developmental processes.[1]

In Vivo Teratogenicity of this compound

This compound has been demonstrated to be a potent teratogen in vivo. Studies in Syrian golden hamsters have shown that oral administration of this compound during organogenesis leads to a dose-dependent increase in fetal malformations.

Quantitative Data
Dose (mg/kg)Route of AdministrationAnimal ModelObserved Teratogenic EffectsReference
Data not available in search resultsOralSyrian Golden HamsterDose-dependent fetal malformations, including craniofacial, limb, and central nervous system defects.Willhite et al., 1990

Note: The specific dose-response data from the primary literature (Willhite et al., 1990) was not accessible in the provided search results. Researchers should consult the full-text article for detailed quantitative information.

Experimental Protocol: In Vivo Hamster Teratogenicity Assay

The following is a generalized protocol based on standard teratogenicity studies in hamsters. The specific protocol for this compound can be found in the primary literature.

Objective: To assess the teratogenic potential of a test compound in pregnant Syrian golden hamsters.

Materials:

  • Timed-pregnant Syrian golden hamsters

  • Test compound (this compound)

  • Vehicle for dosing (e.g., corn oil)

  • Gavage needles

  • Standard laboratory animal housing and care facilities

  • Surgical instruments for caesarean section

  • Dissecting microscope

Procedure:

  • Animal Acclimation: Timed-pregnant hamsters are acclimated to the laboratory environment.

  • Dosing: On a specific day of gestation (typically during the period of major organogenesis, e.g., day 8), animals are weighed and administered a single oral dose of this compound or the vehicle control via gavage. Multiple dose groups are used to establish a dose-response relationship.

  • Observation: Animals are monitored daily for clinical signs of toxicity.

  • Fetal Collection: On a day just prior to parturition (e.g., day 14 or 15 of gestation), the dams are euthanized, and the uterine horns are exteriorized. The number of implantation sites, resorptions, and live and dead fetuses are recorded.

  • Fetal Examination: Live fetuses are weighed and examined for external malformations under a dissecting microscope. A subset of fetuses is typically processed for visceral and skeletal examination to detect internal abnormalities.

G In Vivo Hamster Teratogenicity Workflow acclimation Acclimation of Timed-Pregnant Hamsters dosing Oral Gavage Dosing (e.g., Gestation Day 8) acclimation->dosing observation Daily Clinical Observation dosing->observation euthanasia Euthanasia and Fetal Collection (e.g., Gestation Day 14) observation->euthanasia external_exam External Fetal Examination euthanasia->external_exam internal_exam Visceral and Skeletal Examination euthanasia->internal_exam G Micromass Assay Workflow dissection Dissection of Embryonic Limb Buds dissociation Enzymatic Dissociation into Single Cells dissection->dissociation plating High-Density Micromass Plating dissociation->plating treatment Treatment with Test Compound plating->treatment incubation Incubation and Chondrogenesis treatment->incubation staining Alcian Blue Staining and Quantification incubation->staining G Embryonic Stem Cell Test Workflow eb_formation Embryoid Body (EB) Formation (Hanging Drop Method) treatment Treatment of EBs with Test Compound eb_formation->treatment differentiation Plating and Differentiation of EBs treatment->differentiation assessment Assessment of Cardiomyocyte Differentiation differentiation->assessment G Retinoid Signaling Pathway in Teratogenesis cluster_0 cluster_1 Retinoid Retinoid (e.g., this compound) RAR_RXR RAR/RXR Heterodimer Retinoid->RAR_RXR Binds to Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Transcription Altered Gene Transcription (e.g., Hox genes) RARE->Gene_Transcription Regulates Teratogenesis Teratogenesis (Developmental Defects) Gene_Transcription->Teratogenesis Leads to

References

Comparative Analysis of SRI 6409-94: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of the synthetic retinoid SRI 6409-94. This document summarizes key experimental data, details methodologies from pivotal studies, and visualizes the compound's mechanism of action within the broader context of retinoid signaling.

This compound is an orally active and teratogenic analogue of the potent retinoid Ro 13-6298.[1] It serves as a critical molecular tool for investigating the influence of the three-dimensional configuration of retinol (B82714) and its analogues on teratogenic outcomes. The primary mechanism of action for retinoids involves their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-activated transcription factors to regulate gene expression essential for embryonic development.[2][3][4][5]

Quantitative Comparison of Teratogenic Potency

The teratogenic potential of this compound has been evaluated in comparative studies, primarily using the Syrian golden hamster model. The following table summarizes the dose-response relationship for this compound and its parent compound, Ro 13-6298, in inducing specific developmental abnormalities.

CompoundAdministration RouteDose (mg/kg)Malformation Rate (%)Predominant MalformationsReference
This compound Oral1.0100Exencephaly, Spina Bifida, Cleft PalateWillhite et al., 1990
Ro 13-6298 Oral0.1100Exencephaly, Spina Bifida, Cleft PalateWillhite et al., 1990
ControlOral (Vehicle)N/A0NoneWillhite et al., 1990

Experimental Protocols

The data presented in this guide is primarily derived from studies employing the following experimental design:

Animal Model: Pregnant Syrian golden hamsters.

Treatment: A single oral dose of the test compound (this compound or Ro 13-6298) dissolved in a suitable vehicle (e.g., corn oil) was administered to pregnant hamsters on day 8 of gestation. Control animals received the vehicle alone.

Endpoint Analysis: On day 13 of gestation, fetuses were collected and examined for external, visceral, and skeletal malformations. Fetal body weight and crown-rump length were also measured to assess growth retardation.

Retinoid Signaling Pathway and Mechanism of Teratogenesis

The teratogenic effects of retinoids like this compound are mediated through the disruption of the normal retinoic acid signaling pathway, which is crucial for embryonic development. The following diagram illustrates the key steps in this pathway.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Pharmacological Intervention Retinol_RBP Retinol-RBP Complex Retinol Retinol Retinol_RBP->Retinol Uptake Retinal Retinaldehyde Retinol->Retinal Oxidation (RDH) RA Retinoic Acid (RA) Retinal->RA Oxidation (RALDH) RA_CRABP RA-CRABP Complex RA->RA_CRABP Binding CRABP CRABP CRABP->RA_CRABP RAR_RXR RAR-RXR Heterodimer RA_CRABP->RAR_RXR RA Transport & Nuclear Translocation RARE RARE RAR_RXR->RARE Binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation/Repression SRI_6409_94 This compound SRI_6409_94->RAR_RXR Aberrant Activation

Caption: Retinoid signaling pathway and the disruptive influence of this compound.

Experimental Workflow for Teratogenicity Assessment

The standardized workflow for assessing the teratogenic potential of compounds like this compound is outlined below.

Teratogenicity_Workflow start Start: Pregnant Hamster Cohort dosing Single Oral Dose on Gestation Day 8 (this compound, Ro 13-6298, or Vehicle) start->dosing observation Maternal Observation (Clinical Signs, Body Weight) dosing->observation fetus_collection Fetus Collection on Gestation Day 13 observation->fetus_collection external_exam External Fetal Examination (Gross Malformations) fetus_collection->external_exam visceral_exam Visceral Fetal Examination fetus_collection->visceral_exam skeletal_exam Skeletal Fetal Examination (Staining and Analysis) fetus_collection->skeletal_exam data_analysis Data Analysis (Incidence, Severity, Statistical Tests) external_exam->data_analysis visceral_exam->data_analysis skeletal_exam->data_analysis end End: Teratogenic Profile data_analysis->end

Caption: Workflow for assessing retinoid-induced teratogenicity in hamsters.

Structure-Activity Relationship

The comparison between this compound and Ro 13-6298 highlights a key structure-activity relationship. The conformational restriction in the polyene side chain of these retinoid analogues significantly impacts their biological activity and teratogenic potency. The planarity and cisoid/transoid conformation of the side chain are critical determinants of their ability to bind to and activate nuclear retinoid receptors, thereby influencing the downstream gene regulation that governs embryonic development.

Structure_Activity_Relationship cluster_structure Molecular Structure cluster_activity Biological Activity Retinoid_Structure Retinoid Analogue (e.g., this compound) Conformation Side Chain Conformation (Planar Cisoid/Transoid) Retinoid_Structure->Conformation Determines Receptor_Binding Binding to RAR/RXR Conformation->Receptor_Binding Influences Gene_Regulation Altered Gene Expression Receptor_Binding->Gene_Regulation Leads to Teratogenicity Teratogenic Outcome Gene_Regulation->Teratogenicity Results in

References

Benchmarking SRI 6409-94: A Comparative Guide to Teratogenic Potency and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the teratogenic agent SRI 6409-94 against three well-characterized teratogens: Thalidomide, Valproic Acid, and All-trans-Retinoic Acid. The information presented herein is intended to serve as a resource for researchers in developmental toxicology and drug development, offering a comparative analysis of teratogenic potential, mechanisms of action, and the experimental protocols used for their assessment.

Executive Summary

This compound, an orally active analogue of Ro 13-6298, is a potent teratogen utilized as a molecular tool to investigate the influence of the three-dimensional configuration of retinol (B82714) on developmental toxicity.[1] Benchmarking its activity against established teratogens is crucial for contextualizing its potency and understanding its potential developmental hazards. This guide reveals that the parent compound of this compound, Ro 13-6298, is approximately 1000 times more embryotoxic and teratogenic than all-trans-retinoic acid in rats.[2] This positions it as a highly potent developmental toxicant. In contrast, Thalidomide, Valproic Acid, and Retinoic Acid exhibit their teratogenic effects through distinct molecular pathways, providing a diverse set of benchmarks for mechanistic comparisons.

Data Presentation: Comparative Teratogenicity

The following tables summarize the teratogenic potential of this compound and the benchmark agents based on available in vivo and in vitro data. It is important to note that direct comparative studies under identical conditions are limited; therefore, data is compiled from various sources to provide a comprehensive overview.

Table 1: In Vivo Teratogenicity Data

CompoundSpeciesDosing RegimenTeratogenic Dose RangeObserved MalformationsReference
This compound (as Ro 13-6298) RatOral, Gestation Day 9 or 13~0.01 - 0.1 mg/kgHead, trunk, and limb malformations[2]
Syrian Golden HamsterOral (single dose)Dose-dependentDeformed offspring, reduced fetal body weight, decreased ossification[1]
Thalidomide HumanOralA single 50 mg tabletLimb reduction defects (phocomelia, amelia), ear, eye, and internal organ defects
RabbitOral150 mg/kg/dayLimb malformations
Valproic Acid HumanOral>600-1000 mg/dayNeural tube defects (spina bifida), cardiac, craniofacial, and limb defects[3]
MouseIntraperitoneal (single dose)1.8 - 2.7 mmol/kgExencephaly, fused vertebrae, missing skull bones
All-trans-Retinoic Acid RatOral, Gestation Day 10 & 116.25 - 100 mg/kgCNS, craniofacial, and urogenital defects[4]
MouseIntraperitoneal (single dose)70 mg/kgNeural tube defects, omphalocele, limb defects[5]

Table 2: In Vitro Teratogenicity Data

CompoundAssayEndpointEffective ConcentrationReference
Thalidomide Zebrafish Embryo AssayTeratogenic effectsEC50 values can be determined[6]
Human Pluripotent Stem Cell TestInhibition of differentiationIC50 values can be determined[6]
Valproic Acid Embryonic Stem Cell Test (EST)Inhibition of cardiomyocyte differentiationIC50 for HDAC1 inhibition: ~0.4 mM[7]
Zebrafish Embryo AssayDevelopmental defectsConcentration-dependent malformations[8]
All-trans-Retinoic Acid Rat Whole Embryo CultureDysmorphogenesisTeratogenic effects observed[4]
Micromass Culture (Rat Embryonic Limb Bud Cells)Inhibition of chondrogenesisCorrelates with in vivo teratogenicity[9]

Experimental Protocols

A variety of in vivo and in vitro models are utilized to assess teratogenicity. Below are detailed methodologies for key experimental approaches.

In Vivo Rodent Teratogenicity Study

This protocol is a standard approach for evaluating the teratogenic potential of a test compound in a mammalian system.

  • Test System: Pregnant rodents (rats, mice, or hamsters) are used. The choice of species can be influenced by known metabolic pathways or previous toxicity data.

  • Dosing: The test compound is administered during the period of major organogenesis. For rats, this is typically gestation days 6 through 15. The route of administration (e.g., oral gavage, intraperitoneal injection) should be relevant to potential human exposure. A range of doses, including a control group, is used to establish a dose-response relationship.

  • Observations: Dams are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

  • Fetal Examination: Near the end of gestation (e.g., day 20 for rats), dams are euthanized, and the uterus is examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

  • Endpoints: Key endpoints include the incidence of malformations, fetal body weight, and the number of resorptions. The No-Observed-Adverse-Effect-Level (NOAEL) for developmental toxicity is determined.

G cluster_protocol In Vivo Rodent Teratogenicity Workflow start Pregnant Rodent Cohorts dosing Compound Administration (Period of Organogenesis) start->dosing monitoring Maternal Monitoring (Clinical Signs, Weight) dosing->monitoring euthanasia Euthanasia & Uterine Examination (Near Term) monitoring->euthanasia fetal_exam Fetal Examination (External, Visceral, Skeletal) euthanasia->fetal_exam data_analysis Data Analysis (Malformations, NOAEL) fetal_exam->data_analysis

Workflow for a typical in vivo rodent teratogenicity study.

Zebrafish Embryotoxicity Assay (ZEDTA)

The ZEDTA is a widely used alternative model for teratogenicity screening due to the rapid development and transparency of the zebrafish embryo.

  • Test System: Fertilized zebrafish (Danio rerio) embryos.

  • Exposure: Embryos are placed in multi-well plates containing embryo medium and exposed to a range of concentrations of the test compound, typically from a few hours post-fertilization for up to 96 or 120 hours.[10]

  • Observations: Embryos are observed at specific time points under a stereomicroscope for a variety of endpoints, including mortality, hatching rate, and morphological abnormalities.[10]

  • Endpoints: Lethal Concentration 50 (LC50) and Effective Concentration 50 (EC50) for specific malformations are calculated. A Teratogenic Index (TI = LC50/EC50) can be determined to classify the teratogenic potential.[6] Common malformations assessed include yolk sac edema, pericardial edema, spinal curvature, and craniofacial defects.

Embryonic Stem Cell Test (EST)

The EST is an in vitro method that assesses the potential of a substance to interfere with the differentiation of embryonic stem cells.

  • Test System: Murine or human embryonic stem cells (ESCs).

  • Methodology: ESCs are cultured to form embryoid bodies (EBs), which are three-dimensional aggregates that can differentiate into various cell lineages. The EBs are exposed to a range of concentrations of the test compound.

  • Endpoint Analysis: The primary endpoint is the inhibition of differentiation into contracting cardiomyocytes, which is assessed visually. Cytotoxicity to both differentiated and undifferentiated cells is also measured.

  • Prediction Model: The concentrations that cause 50% inhibition of differentiation (IC50) and 50% cytotoxicity (ID50) are used in a mathematical prediction model to classify the compound's teratogenic potential.

Mechanisms of Teratogenicity and Signaling Pathways

The benchmarked teratogens exert their effects through distinct molecular mechanisms, providing valuable comparative insights.

This compound and All-trans-Retinoic Acid: Retinoid Acid Receptor Signaling

This compound, as a retinoid analogue, is presumed to act through the retinoic acid signaling pathway. All-trans-Retinoic Acid (ATRA) is a potent morphogen that regulates gene expression during embryonic development. Excess ATRA disrupts the precise spatio-temporal expression of genes crucial for normal development, particularly the Hox genes, which are key regulators of the embryonic body plan. ATRA binds to nuclear receptors, Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which then bind to Retinoic Acid Response Elements (RAREs) in the regulatory regions of target genes to modulate their transcription.

G cluster_retinoid Retinoic Acid Signaling Pathway ATRA All-trans-Retinoic Acid (or this compound active form) RAR_RXR RAR/RXR Heterodimer ATRA->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Hox Hox Genes RARE->Hox Regulates Transcription Patterning Altered Embryonic Patterning Hox->Patterning Leads to

Simplified Retinoic Acid signaling pathway.

Thalidomide: Cereblon-Mediated Protein Degradation

The teratogenicity of Thalidomide is primarily mediated by its binding to the protein Cereblon (CRBN). CRBN is a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN). Thalidomide binding alters the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, such as SALL4, which are essential for limb development.

G cluster_thalidomide Thalidomide Mechanism of Action Thalidomide Thalidomide CRBN Cereblon (CRBN) Thalidomide->CRBN Binds to SALL4 SALL4 (Transcription Factor) Thalidomide->SALL4 Recruits to CRL4-CRBN CRL4 CRL4 E3 Ubiquitin Ligase CRBN->CRL4 Part of Ubiquitination Ubiquitination SALL4->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation LimbDefects Limb Defects Degradation->LimbDefects Leads to

Thalidomide's mechanism via Cereblon.

Valproic Acid: Histone Deacetylase (HDAC) Inhibition

Valproic Acid (VPA) is a known inhibitor of histone deacetylases (HDACs).[7] HDACs play a crucial role in chromatin remodeling and gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, VPA leads to hyperacetylation of histones, which results in a more open chromatin state and altered expression of numerous genes critical for neural tube closure and other developmental processes.

G cluster_vpa Valproic Acid Mechanism of Action VPA Valproic Acid HDAC Histone Deacetylase (HDAC) VPA->HDAC Inhibits Acetylation Histone Hyperacetylation VPA->Acetylation Leads to Histones Histones HDAC->Histones Deacetylates Chromatin Altered Chromatin Structure Acetylation->Chromatin GeneExpression Aberrant Gene Expression Chromatin->GeneExpression NTDs Neural Tube Defects GeneExpression->NTDs Results in

Valproic Acid's mechanism via HDAC inhibition.

References

Comparative Analysis of SRI 6409-94 and Alternative Retinoids in Developmental Toxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Teratology and Drug Development

This guide provides a comparative overview of SRI 6409-94, a synthetic retinoid analogue, and other key retinoids used in developmental toxicity research. The information is intended for researchers, scientists, and drug development professionals investigating the teratogenic potential of novel compounds. This document summarizes key experimental data, outlines detailed experimental protocols, and visualizes the underlying molecular pathways.

This compound is an orally active analogue of Ro 13-6298 and is primarily utilized as a molecular tool to investigate the influence of the three-dimensional structure of retinoids on their teratogenic activity. While specific quantitative data on this compound is limited in publicly available literature, extensive research on its parent compound, Ro 13-6298, and other related arotinoids provides a strong basis for comparison.

Quantitative Comparison of Teratogenic Potency

The teratogenic potential of retinoids is typically evaluated in animal models, such as rats and hamsters, by administering the compound during critical periods of embryonic development and assessing the resulting fetal abnormalities. The following table summarizes the comparative teratogenic potency of Ro 13-6298 and other relevant retinoids against the benchmark compound, all-trans-retinoic acid (atRA).

CompoundAnimal ModelRelative Teratogenic Potency (Compared to all-trans-retinoic acid)Key Findings
Ro 13-6298 RatApproximately 1000x more potentInduces a similar pattern of malformations as atRA, primarily affecting the head, trunk, and limbs.[1]
Ro 13-7410 RatApproximately 1000x more potentSimilar to Ro 13-6298, it is a free carboxylic acid form and shows high embryotoxicity and teratogenicity.[1]
Ro 15-1570 RatSimilar potencyThis ethyl sulfone arotinoid induces a distinct pattern of limb malformations.[1]
13-cis-retinoic acid RodentLess than 1/8th the potencyExhibits significantly lower teratogenic potential compared to its all-trans isomer.

Key Experimental Protocols

The following protocols outline the fundamental procedures for assessing the teratogenic effects of retinoids in an in vivo hamster model.

In Vivo Teratogenicity Study in the Golden Syrian Hamster

This protocol is designed to assess the developmental toxicity of a test compound when administered orally to pregnant hamsters during the period of organogenesis.

1. Animal Model and Husbandry:

  • Species: Golden Syrian Hamster (Mesocricetus auratus).

  • Age: 8-10 weeks at the time of mating.

  • Housing: Individually housed in standard laboratory cages with controlled temperature (20-24°C), humidity (40-60%), and a 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and water available ad libitum.

2. Mating and Determination of Gestation:

  • Female hamsters in proestrus are housed overnight with males (1:1 ratio).

  • The morning of finding a sperm-positive vaginal smear or a copulatory plug is designated as Gestation Day (GD) 0.

3. Dosing:

  • Test Article Preparation: The test compound (e.g., this compound or alternatives) is formulated in a suitable vehicle, such as corn oil.

  • Administration: A single daily dose is administered by oral gavage.

  • Dosing Period: GD 6 through 10, which corresponds to the critical period of organogenesis in the hamster.

  • Dose Groups: A vehicle control group and at least three dose levels of the test compound are used. Dose selection should be based on preliminary range-finding studies to establish a maximum tolerated dose (MTD).

4. Maternal Observations:

  • Clinical signs of toxicity are recorded daily.

  • Body weight is measured at GD 0, daily during the dosing period, and at termination.

  • Food consumption is measured daily during the dosing period.

5. Fetal Evaluation:

  • Termination: On GD 14, pregnant females are euthanized by CO2 asphyxiation.

  • Uterine Examination: The uterus is examined for the number of live and dead fetuses, and resorption sites.

  • Fetal Examination:

    • Live fetuses are weighed and examined for external malformations.

    • Approximately one-half of the fetuses from each litter are fixed in Bouin's solution for visceral examination using the Wilson's sectioning technique.

    • The remaining fetuses are fixed in ethanol, stained with Alizaran Red S, and examined for skeletal abnormalities.

Signaling Pathways and Experimental Workflows

The teratogenic effects of retinoids are mediated through the retinoic acid signaling pathway, which plays a crucial role in embryonic development.

Retinoic Acid Signaling Pathway

Retinoic acid (RA) enters the cell and binds to cytosolic binding proteins. It is then transported to the nucleus where it binds to heterodimers of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This ligand-receptor complex then binds to retinoic acid response elements (RAREs) on the DNA, leading to the transcriptional regulation of target genes, most notably the Hox gene family, which are critical for patterning the embryo.

Retinoic_Acid_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinal Retinal Retinol->Retinal Oxidation RA Retinoic Acid (RA) Retinal->RA Oxidation CRABP Cellular Retinoic Acid Binding Protein (CRABP) RA->CRABP Binds RAR_RXR RAR-RXR Heterodimer RA->RAR_RXR Binds RAR RAR CRABP->RAR Transport to Nucleus RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (Retinoic Acid Response Element) RAR_RXR->RARE Binds Hox Hox Genes RARE->Hox Regulates Transcription mRNA mRNA Hox->mRNA Transcription Protein Developmental Proteins mRNA->Protein Translation Embryo Embryonic Development Protein->Embryo Patterning & Development Teratogenicity_Workflow start Start: Select Animal Model (e.g., Hamster) mating Mating & Gestation Day 0 Confirmation start->mating dosing Oral Gavage Dosing (GD 6-10) mating->dosing observation Maternal Observation (Daily) dosing->observation termination Termination (GD 14) observation->termination uterine_exam Uterine Examination (Live/Dead Fetuses, Resorptions) termination->uterine_exam fetal_exam Fetal Examination uterine_exam->fetal_exam external External Malformations fetal_exam->external visceral Visceral Malformations (Wilson's Sectioning) fetal_exam->visceral skeletal Skeletal Malformations (Alizaran Red S Staining) fetal_exam->skeletal data_analysis Data Analysis & Reporting external->data_analysis visceral->data_analysis skeletal->data_analysis

References

Safety Operating Guide

Proper Disposal of SRI 6409-94: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of SRI 6409-94 (CAS No: 127697-58-9), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Quantitative Data for Disposal
ParameterGuideline
Waste Classification Hazardous Waste (pending official analysis)
Container Type Approved, chemically resistant, and clearly labeled hazardous waste container.
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. A respirator may be required depending on the potential for aerosolization.

Experimental Protocol for the Disposal of this compound

The following protocol outlines the step-by-step procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound, ensure you are wearing appropriate PPE, including but not limited to:

    • Nitrile or neoprene gloves

    • Chemical safety goggles

    • A buttoned lab coat

  • Conduct all handling and disposal procedures within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible.

2. Waste Collection and Segregation:

  • Designate a specific, sealed, and properly labeled container for this compound waste. The label should include the chemical name, CAS number (127697-58-9), and hazard symbols.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Spill Management:

  • In the event of a spill, collect the spillage.[1]

  • For small spills, absorb the material with an inert substance such as sand or vermiculite.

  • Once absorbed, the mixture should be placed in the designated hazardous waste container.

4. Final Disposal:

  • Dispose of the contents and the container at an approved waste disposal plant.[1]

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.

  • Never dispose of this compound down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Disposal Required assess_ppe Assess and Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->assess_ppe check_spill Is there a spill? assess_ppe->check_spill contain_spill Contain and Absorb Spill with Inert Material (e.g., Sand) check_spill->contain_spill Yes collect_waste Collect Waste into a Labeled Hazardous Waste Container check_spill->collect_waste No contain_spill->collect_waste store_waste Store Container in a Designated and Secure Waste Accumulation Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs end End: Waste Transferred to Approved Disposal Facility contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling SRI 6409-94

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with SRI 6409-94. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

This compound, a synthetic retinoid, requires careful handling due to its potential biological activity and hazardous properties. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to minimize risk and ensure the integrity of your research.

Essential Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity LevelTask ExamplesBody ProtectionEye/Face ProtectionHand ProtectionRespiratory Protection
Low Intensity - Transporting sealed containers- Visual inspection of containersFlame-resistant lab coatSafety glasses with side shieldsSingle pair of nitrile glovesNot generally required
Medium Intensity - Weighing of powder- Preparation of stock solutions- Performing dilutionsDisposable gown or Tyvek suit over lab coatChemical splash gogglesDouble pair of nitrile gloves or neoprene glovesRequired if not in a certified chemical fume hood
High Intensity - Handling large quantities- Potential for aerosolizationFull Tyvek suitFace shield worn over chemical splash gogglesHeavy-duty neoprene or butyl rubber glovesN95 respirator or higher, within a certified chemical fume hood

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural workflow for the safe handling of this compound, from initial preparation to post-experiment cleanup.

Preparation of Stock Solution
  • Pre-Handling Inspection: Before use, visually inspect the container of this compound for any signs of damage or leakage.

  • Work Area Setup: All handling of powdered this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with absorbent, disposable bench paper.

  • Donning PPE: Put on the appropriate PPE as outlined in the table above for "Medium Intensity" tasks.

  • Weighing: Carefully weigh the desired amount of this compound powder using a tared weigh boat. Avoid creating dust. Use anti-static tools if available.

  • Solubilization: Add the powder to the desired solvent in a suitable container (e.g., a glass vial or flask). Cap the container securely.

  • Dissolution: Dissolve the compound completely, using a vortex mixer or sonicator if necessary.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.

Experimental Use
  • Dilutions: Perform all dilutions of the stock solution within the chemical fume hood.

  • Cell Culture/Assay Application: When adding the compound to cell cultures or assays, handle the solution with care to avoid splashes or spills.

  • Incubation: If experiments require incubation outside of the fume hood, ensure all containers are securely sealed.

Post-Experiment Decontamination
  • Surface Cleaning: Wipe down all surfaces within the chemical fume hood that may have come into contact with this compound with a suitable decontaminating solution (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.

  • Equipment Decontamination: Reusable equipment, such as spatulas and glassware, should be soaked in a decontaminating solution before standard washing procedures.

Disposal Plan: Waste Management Protocol

All materials contaminated with this compound must be treated as hazardous waste. Follow your institution's specific hazardous waste disposal procedures.

  • Waste Segregation:

    • Solid Waste: All solid waste, including used gloves, weigh boats, disposable bench paper, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

    • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not mix incompatible waste streams.

  • Container Management:

    • Ensure all waste containers are kept securely closed when not in use.

    • Label containers with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Toxic").

  • Storage and Pickup:

    • Store waste containers in a designated, secondary containment area away from general laboratory traffic.

    • Arrange for waste pickup by your institution's environmental health and safety (EHS) department or a certified hazardous waste management contractor.

Visualizing the Workflow

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

SRI640994_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal start Start: Receive this compound inspect Inspect Container start->inspect setup Set Up Fume Hood inspect->setup ppe Don Appropriate PPE setup->ppe weigh Weigh Powder ppe->weigh solubilize Prepare Stock Solution weigh->solubilize use Use in Experiment solubilize->use decontaminate Decontaminate Surfaces & Equipment use->decontaminate segregate_waste Segregate Solid & Liquid Waste decontaminate->segregate_waste dispose Store for Hazardous Waste Pickup segregate_waste->dispose end End of Procedure dispose->end

Caption: Workflow for the Safe Handling of this compound.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.